2-Amino-6-chlorobenzothiazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNXKIDUTPOHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059120 | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-24-9 | |
| Record name | 2-Amino-6-chlorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-benzothiazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Benzothiazolamine, 6-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chlorobenzothiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2-BENZOTHIAZOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U337T5UFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 2-Amino-6-chlorobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery, synthesis, and the development of novel benzothiazole (B30560) derivatives.
Core Chemical and Physical Properties
This compound is a substituted benzothiazole, a bicyclic heterocyclic system, that presents as an off-white to light beige or pale cream crystalline powder.[1][2] Its chemical stability under normal temperature and pressure makes it a reliable synthon in various chemical transformations.[3]
The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory and computational applications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClN₂S | [1][4][5][6] |
| Molecular Weight | 184.65 g/mol | [5][6] |
| Melting Point | 196.5-201 °C | [1][2] |
| Appearance | Off-white to light beige crystalline powder | [1][2] |
| Solubility | Insoluble in water.[3] Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[7] | [3][7] |
| Assay | ≥98.5% (GC) | [2] |
Structural Information
The structural identity of this compound is well-defined by various chemical identifiers and representations, which are crucial for database searches, structural analysis, and molecular modeling.
| Identifier | Value | Source(s) |
| IUPAC Name | 6-chloro-1,3-benzothiazol-2-amine | [2][6] |
| CAS Number | 95-24-9 | [1][4][5][6] |
| SMILES String | Nc1nc2ccc(Cl)cc2s1 | [5] |
| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [2][4] |
The molecular structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, with an amino group at position 2 and a chlorine atom at position 6. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile building block for more complex molecules.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through several established methods. A classical and widely cited approach involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen.
Classical Synthesis from 4-chloroaniline (B138754)
This method is a common route for the preparation of 6-substituted 2-aminobenzothiazoles.
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution until a precipitate forms.
-
Filter the precipitate, wash it thoroughly with water, and allow it to dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Synthesis from 4-chlorophenylthiourea
An alternative method utilizes 4-chlorophenylthiourea as the starting material.[8]
Materials:
-
4-chlorophenylthiourea
-
Sulfuryl chloride (SO₂Cl₂)
-
Ammonia (B1221849) solution (25%)
Procedure:
-
Suspend 4-chlorophenylthiourea in chlorobenzene with stirring.
-
Add sulfuryl chloride uniformly to the suspension at a temperature of 40-45 °C over approximately 3 hours.
-
After the gas evolution ceases, remove the chlorobenzene by steam distillation.
-
Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution.
-
The crude this compound will agglomerate. Decant the aqueous layer.
-
Dry the crude product. Further purification can be achieved by recrystallization.
Caption: A generalized workflow for the synthesis of this compound.
Reactivity and Potential Applications
This compound is a versatile intermediate in organic synthesis. The amino group at the 2-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation. These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of derivatives with potential biological activities.
Derivatives of 2-aminobenzothiazole (B30445) have been investigated for a variety of pharmacological applications, including as anticancer, antimicrobial, and anthelmintic agents.[9][10] Specifically, substituted 2-aminobenzothiazoles have been shown to interact with biological targets such as the PI3K/Akt and EGFR signaling pathways, which are often dysregulated in cancer.[11][12] While the specific biological activity and signaling pathway involvement of this compound itself are subjects of ongoing research, its structural motif is a key component in the design of new therapeutic agents.
This document provides a foundational understanding of this compound. Further research into its biological activities and the development of novel synthetic methodologies will continue to expand its utility in science and industry.
References
- 1. This compound | 95-24-9 [chemicalbook.com]
- 2. H27877.06 [thermofisher.com]
- 3. This compound(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound 99 95-24-9 [sigmaaldrich.com]
- 6. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. prepchem.com [prepchem.com]
- 9. saspublishers.com [saspublishers.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-6-chlorobenzothiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-6-chlorobenzothiazole, a crucial intermediate in the development of various pharmacologically active molecules. The document details established experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways to facilitate understanding and replication.
Core Synthesis Pathways
The synthesis of this compound predominantly proceeds through two well-established routes, both originating from 4-chloroaniline (B138754). The key intermediate in the most common pathway is N-(4-chlorophenyl)thiourea, which is subsequently cyclized to form the target benzothiazole (B30560) ring. A more direct approach involves a one-pot reaction from 4-chloroaniline.
Pathway 1: Synthesis via N-(4-chlorophenyl)thiourea Intermediate
This two-step pathway first involves the synthesis of N-(4-chlorophenyl)thiourea from 4-chloroaniline, followed by an oxidative cyclization to yield this compound.
Step 1: Synthesis of N-(4-chlorophenyl)thiourea
The formation of N-(4-chlorophenyl)thiourea can be achieved by reacting 4-chloroaniline with a thiocyanate (B1210189) salt in the presence of an acid. One documented method involves the reaction of 4-chloroaniline with ammonium (B1175870) thiocyanate in the presence of hydrochloric acid, which is refluxed for one hour.[1]
Step 2: Cyclization of N-(4-chlorophenyl)thiourea
The subsequent cyclization of the thiourea (B124793) intermediate is a critical step and can be accomplished through several methods, most notably using sulfuryl chloride or a combination of sulfuric acid and a bromide source.
Method 2a: Cyclization using Sulfuryl Chloride
In this method, N-(4-chlorophenyl)thiourea is suspended in a solvent such as chlorobenzene (B131634), and sulfuryl chloride is added.[2] The reaction proceeds with the evolution of gas. Following the reaction, the solvent is removed, and the resulting 2-amino-6-chlorobenzothiazolium chloride is neutralized with an ammonia (B1221849) solution to precipitate the crude product.[2] For a quantitative cyclization, at least one mole of sulfuryl chloride per mole of the phenylthiourea (B91264) is required, with a 10 to 100% excess being favorable in practice.[3]
Method 2b: Cyclization using Sulfuric Acid and Hydrogen Bromide
An alternative cyclization process involves dissolving N-(4-chlorophenyl)thiourea in concentrated sulfuric acid, followed by the addition of a hydrogen bromide solution.[4] The reaction mixture is heated to facilitate the ring closure. The product is then precipitated as its sulfate (B86663) salt.[4]
Pathway 2: One-Pot Synthesis from 4-Chloroaniline
A more direct route to 2-aminobenzothiazoles involves the reaction of an aniline (B41778) derivative with potassium thiocyanate and bromine in acetic acid.[5][6] This method, often referred to as the Hugershoff synthesis, proceeds via an in-situ formation of a thiocyanogen (B1223195) intermediate which then reacts with the aniline.
Quantitative Data Summary
The following tables summarize the quantitative data from the cited experimental protocols for the key synthesis steps.
Table 1: Synthesis of N-(4-chlorophenyl)thiourea
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 4-chloroaniline | Ammonium thiocyanate, HCl | Water | Reflux | 1 h | 85% | [1] |
Table 2: Cyclization of N-(4-chlorophenyl)thiourea to this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| N-(4-chlorophenyl)thiourea | Sulfuryl chloride | Chlorobenzene | 40-45 °C | 3 h | 67.4% | [2] |
| N-(4-chlorophenyl)thiourea | H₂SO₄, HBr solution | - | 45-70 °C | 7.5 h | 87.7% (as sulfate salt) | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sulfuryl Chloride Cyclization[2]
Step 1: Preparation of N-(4-chlorophenyl)thiourea
-
While a specific protocol for the synthesis of N-(4-chlorophenyl)thiourea is not detailed in this particular source, a general method involves reacting 4-chloroaniline with ammonium thiocyanate.[1]
Step 2: Cyclization
-
Suspend 186.5 parts of N-(4-chlorophenyl)thiourea in 850 parts of chlorobenzene with stirring.
-
Uniformly add 185 parts of sulfuryl chloride over approximately 3 hours, maintaining the temperature between 40-45 °C.
-
After the initial gas evolution ceases, remove the chlorobenzene by steam distillation.
-
Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution.
-
The crude this compound will agglomerate. Decant the liquid and dry the product. This yields 146.3 parts of the crude product (approximately 85% purity), which corresponds to a 67.4% yield of the pure compound.[2]
Protocol 2: Synthesis of this compound Sulfate via Sulfuric Acid Cyclization[4]
-
Dissolve 108.3 g of N-(4-chlorophenyl)thiourea (with a dry matter content of 86.1%) in 320 g of 100% sulfuric acid at 20 °C.
-
Continuously add 6 g of a 48% strength hydrogen bromide solution over the course of 3 hours.
-
Maintain the temperature at 45-50 °C for 1.5 hours, and then increase it to 65-70 °C for 6 hours.
-
Cool the solution to 20 °C and add 250 ml of methanol. The temperature will rise to approximately 70 °C.
-
Cool the mixture back to 20 °C and filter it using suction.
-
Wash the filter residue three times with 150 ml of acetone (B3395972) each time and then air-dry the product. This procedure yields 122.6 g of this compound sulfate, which corresponds to an 87.7% yield.[4]
Visualized Synthesis Pathways
The following diagrams illustrate the core synthesis pathways for this compound.
Caption: Pathway 1: Two-step synthesis via a thiourea intermediate.
Caption: Pathway 2: One-pot synthesis from 4-chloroaniline.
References
- 1. 4-Chloroanilinium thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. US4563533A - Process for the preparation of halogen-substituted 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Amino-6-chlorobenzothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole (B30445) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological properties. The introduction of a chlorine atom at the 6-position of this heterocyclic system has been shown to modulate and often enhance its biological profile. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 2-amino-6-chlorobenzothiazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | 6-Position Substituent | Other Key Substitutions | Cell Line | IC50 (µM) | Reference |
| OMS14 | Chloro | Piperazine-4-nitroaniline | A549 (Lung) | 22.13 | [1] |
| OMS14 | Chloro | Piperazine-4-nitroaniline | MCF-7 (Breast) | 33.78 | [1] |
| Derivative 51 | Chloro | Dichlorophenyl | HOP-92 (Non-small cell lung) | 0.0718 | [2][3] |
| C2 | Chloro | Di(this compound)dichloridopalladate(II) | Colorectal Carcinoma | Not specified, but showed cytotoxic activity | [4] |
Signaling Pathways in Anticancer Action
Several signaling pathways are implicated in the anticancer effects of 2-aminobenzothiazole derivatives. These compounds have been shown to modulate pathways such as PI3K/Akt/mTOR, EGFR, JAK/STAT, and MAPK/ERK, which are frequently dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] Certain 2-aminobenzothiazole derivatives can inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.[5][6]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival.[7][8] Its overactivation is a common feature in many cancers. Small molecule inhibitors, including some benzothiazole derivatives, can block EGFR signaling.[9]
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling and is often constitutively active in cancer, promoting cell proliferation and survival.[1][10][11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell growth, differentiation, and survival.[2][12]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of various diseases, including cancer. Certain this compound derivatives have exhibited potent anti-inflammatory properties.
Quantitative Anti-inflammatory Data
The following table presents the in vivo anti-inflammatory activity of a this compound derivative, as measured by the carrageenan-induced paw edema model.
| Compound ID | Dose | Time (hours) | % Inhibition of Edema | Reference |
| Bt2 (5-chloro-1,3-benzothiazole-2-amine) | Not specified | 3 | Significant anti-inflammatory activity | [9] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have shown promise as broad-spectrum antimicrobial agents, with activity against both bacteria and fungi.
Quantitative Antimicrobial Data
The table below summarizes the in vitro antimicrobial activity of this compound derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative of this compound | Aspergillus flavus | Moderate to good | [13] |
| Derivative of this compound | Candida albicans | Weak | [13] |
| Derivative of this compound | Gram-positive bacteria | Moderate to good | [13] |
| Derivative of this compound | Gram-negative bacteria | Moderate to good | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) in the presence of bromine in glacial acetic acid.[14] A more specific protocol involves suspending 4-chlorophenylthiourea in chlorobenzene (B131634) and adding sulfuryl chloride.[3] The resulting 2-amino-6-chlorobenzothiazolium chloride is then neutralized to yield the final product.[3]
General Experimental Workflow for Synthesis
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[18]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[18]
MTT Assay Workflow
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[13][19][20]
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound derivatives) orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac.[21][22]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[13][21]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Disk Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar (B569324) plate.[23][24][25]
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a sterile broth.
-
Agar Plate Inoculation: Evenly spread the microbial suspension over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) in a Petri dish.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivative and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies against cancer, inflammation, and microbial infections warrants further investigation and development. The structure-activity relationship studies, coupled with a deeper understanding of their molecular mechanisms of action, will be instrumental in designing and synthesizing more potent and selective therapeutic agents based on this privileged scaffold. This guide provides a foundational understanding for researchers and drug development professionals to explore the full therapeutic potential of these remarkable compounds.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities [mdpi.com]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. inotiv.com [inotiv.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 3.6. Carrageenan Induced Paw Edema and Anti-Inflammatory Evaluation [bio-protocol.org]
- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. asm.org [asm.org]
The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of 2-Aminobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole (B30445) core, a heterocyclic scaffold composed of a fused benzene (B151609) and thiazole (B1198619) ring with an amino group at the 2-position, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and the diverse pharmacological activities exhibited by its derivatives have cemented its importance in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 2-aminobenzothiazole compounds, with a focus on their role in modern drug development.
Historical Perspective: From Obscure Synthesis to a Privileged Scaffold
The journey of 2-aminobenzothiazole began over a century ago with its initial chemical synthesis. In 1901, Arthur Hugerschoff reported a method for the preparation of 2-aminobenzothiazole derivatives through the cyclization of phenylthioureas in the presence of bromine. For decades, these compounds remained largely a chemical curiosity. It wasn't until the 1950s that the biological potential of the 2-aminobenzothiazole scaffold was first hinted at through investigations into the muscle relaxant properties of some of its derivatives. This initial discovery sparked broader interest, leading to the exploration of this chemical class for a variety of therapeutic applications. The subsequent decades witnessed an explosion of research, revealing a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, firmly establishing the 2-aminobenzothiazole moiety as a cornerstone in drug discovery.
Synthetic Methodologies: Crafting the Core Structure
The synthetic accessibility of the 2-aminobenzothiazole scaffold has been a key driver of its widespread use in medicinal chemistry. A variety of methods have been developed for its construction, ranging from classical reactions to modern catalytic approaches.
Classical Synthesis: The Hugerschoff Reaction
The Hugerschoff reaction remains a fundamental and widely utilized method for the synthesis of 2-aminobenzothiazoles. This reaction involves the oxidative cyclization of an arylthiourea using an oxidizing agent, typically bromine, in an acidic medium like acetic acid.
Experimental Protocol: Hugerschoff Synthesis of 2-Amino-6-ethoxybenzothiazole
-
Materials: 4-ethoxyaniline, ammonium (B1175870) thiocyanate (B1210189), glacial acetic acid, bromine.
-
Procedure:
-
A solution of 4-ethoxyaniline (0.1 mol) in glacial acetic acid (50 mL) is prepared in a flask.
-
Ammonium thiocyanate (0.3 mol) is added to the solution, and the mixture is stirred until all solids dissolve.
-
The flask is cooled in an ice bath to 0-5 °C.
-
A solution of bromine (0.1 mol) in glacial acetic acid (20 mL) is added dropwise to the reaction mixture with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2-3 hours.
-
The mixture is then poured into ice-cold water (500 mL), leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and then neutralized with a dilute solution of sodium bisulfite to remove any excess bromine.
-
The solid is washed again with water and dried.
-
The crude product is recrystallized from ethanol (B145695) to yield pure 2-amino-6-ethoxybenzothiazole.
-
Modern Synthetic Approaches: Copper-Catalyzed Synthesis
In recent years, transition metal-catalyzed reactions have emerged as powerful alternatives for the synthesis of 2-aminobenzothiazoles, often offering milder reaction conditions, higher yields, and broader substrate scope. Copper-catalyzed tandem reactions of 2-iodoanilines with isothiocyanates have proven to be a particularly efficient and practical route.[1][2][3][4]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzothiazole
-
Materials: 2-iodoaniline (B362364), potassium isothiocyanate, copper(I) iodide (CuI), N,N-dimethylformamide (DMF), potassium carbonate (K2CO3).
-
Procedure:
-
To a reaction vessel, add 2-iodoaniline (1 mmol), potassium isothiocyanate (1.2 mmol), CuI (10 mol%), and K2CO3 (2 mmol).
-
Add DMF (5 mL) as the solvent.
-
The reaction mixture is heated to 120 °C and stirred for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-aminobenzothiazole.
-
Biological Activities and Therapeutic Applications
The 2-aminobenzothiazole scaffold has been incorporated into a vast number of molecules with a wide array of biological activities.
Anticancer Activity
A significant focus of research on 2-aminobenzothiazole derivatives has been in the field of oncology. These compounds have demonstrated potent cytotoxic activity against a variety of cancer cell lines and have been shown to target several key signaling pathways implicated in cancer progression.
Quantitative Data: Anticancer Activity of 2-Aminobenzothiazole Derivatives
| Compound/Series | Target(s) | Cancer Cell Line | IC50 (µM) |
| Series 1 | PI3K/mTOR | MCF-7 (Breast) | 1.8 - 7.2 |
| A549 (Lung) | 3.9 - 10.5 | ||
| HCT-116 (Colon) | 7.44 - 9.99 | ||
| Series 2 | VEGFR-2 | HepG2 (Liver) | 3.84 - 5.61 |
| OMS5 & OMS14 | PI3Kδ | MCF-7 (Breast) | 22.13 - 61.03 |
| A549 (Lung) | 22.13 - 61.03 | ||
| Compound 10 | EGFR | - | 0.0947 |
| Compound 11 | EGFR | - | 0.054 |
| Compound 13 | EGFR | HCT116 (Colon) | 6.43 |
| A549 (Lung) | 9.62 | ||
| A375 (Melanoma) | 8.07 | ||
| Compound 37 | CDK2 | - | 0.0378 |
| Compound 38 | CDK2 | - | 0.0217 |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), complete culture medium, 2-aminobenzothiazole test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity
Derivatives of 2-aminobenzothiazole have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Compound 18 | E. coli | 6-8 | C. albicans | 4-9 |
| P. aeruginosa | 6-8 | A. niger | 4-9 | |
| Compound 20 | S. aureus | 6-8 | C. albicans | 3-4 |
| B. subtilis | 6-8 | A. niger | 3-4 | |
| Compound 1n | - | - | C. albicans | 4-8 |
| - | - | C. parapsilosis | 4-8 | |
| - | - | C. tropicalis | 4-8 | |
| Compound 1o | - | - | C. albicans | 4-8 |
| - | - | C. parapsilosis | 4-8 | |
| - | - | C. tropicalis | 4-8 | |
| Series 5c, 5h | E. coli | 3.25 | - | - |
| Series 5k | P. aeruginosa | 3.25 | - | - |
| B. cereus | 3.25 | - | - | |
| Series 5e, 5g, 5k | - | - | A. niger | 6.25 |
| - | - | A. fumigatus | 6.25 | |
| - | - | A. flavus | 6.25 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Materials: 96-well microtiter plates, bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), 2-aminobenzothiazole test compounds, sterile saline, 0.5 McFarland standard.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Anti-inflammatory Activity
Several 2-aminobenzothiazole derivatives have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.
Quantitative Data: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives
| Compound | Target/Assay | % Inhibition / IC50 |
| AK 1a | Carrageenan-induced paw edema | 71.70% |
| AK 1b | Carrageenan-induced paw edema | 79.40% |
| AK 1f | Carrageenan-induced paw edema | 71.70% |
| G10 | COX-1 | IC50 = 5.0 µM |
| COX-2 | IC50 = 10 µM | |
| G11 | COX-1 | IC50 = 5.0 µM |
| COX-2 | IC50 = 10 µM |
Experimental Protocol: Inhibition of Pro-inflammatory Cytokine Production in Macrophages
-
Materials: Macrophage cell line (e.g., RAW 264.7), DMEM, 2-aminobenzothiazole test compounds, Lipopolysaccharide (LPS), ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Culture RAW 264.7 cells in 24-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production and determine the IC50 values.
-
Modulation of Key Signaling Pathways
The diverse biological activities of 2-aminobenzothiazole derivatives stem from their ability to interact with and modulate various intracellular signaling pathways that are often dysregulated in disease.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Numerous 2-aminobenzothiazole derivatives have been developed as potent inhibitors of this pathway, targeting different isoforms of PI3K or the downstream kinase mTOR.[5]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in various cancers, making it an important therapeutic target. Certain 2-aminobenzothiazole derivatives have been identified as potent EGFR inhibitors.[6][7][8]
Caption: Simplified EGFR signaling pathway and its inhibition by 2-aminobenzothiazole derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anti-angiogenic strategy in cancer therapy. Several 2-aminobenzothiazole derivatives have been developed as VEGFR-2 inhibitors.[9][10][11]
References
- 1. Decoding Riluzole: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the pharmacokinetics, preclinical and clinical efficacy of pralatrexate for the treatment of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cda-amc.ca [cda-amc.ca]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Amino-6-chlorobenzothiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and dye manufacturing. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a valuable resource for researchers, scientists, and professionals in drug development.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.78 | d | 1H | H-4 |
| 7.64 | d | 1H | H-7 |
| 7.26 | dd | 1H | H-5 |
| 7.20 | br s | 2H | -NH₂ |
Solvent: DMSO-d₆, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not readily available in summarized format | C2 (C=N) |
| Data not readily available in summarized format | C3a |
| Data not readily available in summarized format | C4 |
| Data not readily available in summarized format | C5 |
| Data not readily available in summarized format | C6 |
| Data not readily available in summarized format | C7 |
| Data not readily available in summarized format | C7a |
Note: ¹³C NMR spectral data for this compound is available in spectral databases such as PubChem.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3415 | Strong | N-H stretch (asymmetric) |
| 3315 | Strong | N-H stretch (symmetric) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1640 | Strong | N-H bend |
| 1595, 1530 | Strong | C=C aromatic ring stretch |
| 1490 | Strong | C=N stretch |
| 810 | Strong | C-H out-of-plane bend |
| 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | [M]⁺ (Molecular ion) |
| 186 | 33 | [M+2]⁺ (Isotope peak due to ³⁷Cl) |
| 149 | - | [M - Cl]⁺ |
| 122 | - | [M - Cl - HCN]⁺ |
Ionization Mode: Electron Ionization (EI)[3][4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE spectrometer operating at a proton frequency of 400 MHz.
-
Data Acquisition: ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum was obtained.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).
-
Instrumentation: A mass spectrometer operating in the Electron Ionization (EI) mode was used.
-
Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The ionization energy was typically set at 70 eV.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.
References
An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzothiazole is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its scaffold is found in compounds investigated for a variety of therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for researchers in drug discovery and development to ensure proper handling, formulation, and interpretation of biological data. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with experimental protocols and a discussion of its relevance in targeting cellular signaling pathways.
Core Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Appearance | Off-white to light beige crystalline powder | [2] |
| Melting Point | 199-201 °C | |
| pKa | 7.59 (pKb) | [2] |
| LogP (Octanol/Water) | 2.49 | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in both chemical synthesis and biological assays. Available data indicates a clear distinction between its solubility in aqueous and organic media.
Qualitative Solubility:
-
Water: Insoluble[2]
-
Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone[3]
Quantitative Solubility Data:
| Solvent | Temperature (°C) | Solubility | Method | Reference |
| Water | Not Specified | log10(S) = -3.12 mol/L | Calculated |
Note: The lack of comprehensive experimental data highlights a knowledge gap and an opportunity for further research to fully characterize this important molecule.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.
-
Equilibration: Place the flask in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its response on the calibration curve.
-
Workflow for Solubility Determination:
Caption: Shake-flask method for solubility determination.
Stability Profile
This compound is reported to be stable under normal temperature and pressure. However, it is incompatible with strong oxidizing agents.[2] Forced degradation studies are essential to understand its intrinsic stability and to identify potential degradation products.
Decomposition Products: Under thermal stress, decomposition can yield hydrogen chloride, carbon monoxide, oxides of nitrogen, and oxides of sulfur.[2]
Forced Degradation: While specific quantitative data for this compound is not readily available, a general understanding of the stability of the 2-aminobenzothiazole (B30445) scaffold suggests potential degradation pathways under stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis.
| Stress Condition | Expected Outcome |
| Acid Hydrolysis | Potential for hydrolysis of the amino group or cleavage of the thiazole (B1198619) ring under harsh conditions. |
| Base Hydrolysis | Generally more stable to base than acid, but degradation may occur at high pH and temperature. |
| Oxidation | The amino group and the thiazole ring are susceptible to oxidation, potentially leading to N-oxides or ring-opened products. |
| Photolysis | Exposure to UV light may induce degradation, with the chloro-substituent potentially influencing the photochemical reactivity. |
| Thermal Degradation | As noted, decomposition occurs at high temperatures. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound and to develop a stability-indicating analytical method.[4][5][6]
Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points, neutralize, and dilute for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with acid before analysis.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature and analyze at different time intervals.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C) for a specified duration.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-PDA or LC-MS method. The method should be capable of separating the parent compound from any degradation products.
Workflow for Forced Degradation Study:
Caption: Forced degradation study workflow.
Relevance in Drug Discovery: Targeting the PI3K/AKT/mTOR Pathway
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds that target various biological pathways. One of the most significant of these is the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism.[7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for the development of novel therapeutics.[7]
Numerous studies have demonstrated that derivatives of 2-aminobenzothiazole can act as potent inhibitors of PI3K (Phosphatidylinositol 3-kinase), a key enzyme at the upstream end of this cascade.[8] By inhibiting PI3K, these compounds can block the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis (programmed cell death).[9]
The interaction of benzothiazole-based inhibitors with PI3K often involves hydrogen bonding with key amino acid residues in the ATP-binding pocket of the enzyme, such as Valine 848 in the hinge region.[8] The 2-amino group and the benzothiazole (B30560) ring system play crucial roles in anchoring the molecule within the active site. The 6-chloro substituent can influence the electronic properties and steric interactions of the molecule, potentially enhancing its binding affinity and selectivity for specific PI3K isoforms.
PI3K/AKT/mTOR Signaling Pathway and Benzothiazole Inhibition:
References
- 1. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
Unlocking Therapeutic Potential: A Technical Guide to 2-Amino-6-chlorobenzothiazole and its Derivatives
For Immediate Release
This technical guide provides an in-depth analysis of the burgeoning therapeutic potential of 2-amino-6-chlorobenzothiazole and its derivatives. Geared towards researchers, scientists, and drug development professionals, this document outlines the core molecular targets, associated signaling pathways, and quantitative efficacy of this promising scaffold. Detailed experimental methodologies and visual representations of complex biological interactions are provided to facilitate further research and development in this area.
Executive Summary
This compound has emerged as a versatile heterocyclic scaffold with a diverse range of biological activities. Derivatives of this core structure have demonstrated significant potential as anticancer, enzyme inhibitory, and antimicrobial agents. Key therapeutic targets identified to date include critical components of cell proliferation and survival pathways, such as the PI3K/AKT/mTOR and EGFR signaling cascades, as well as essential enzymes like urease, carbonic anhydrase, and various kinases. This guide synthesizes the current understanding of these interactions, presenting a comprehensive overview of the therapeutic landscape for this class of compounds.
Anticancer Activity
Derivatives of this compound have shown notable cytotoxic effects against a range of human cancer cell lines, particularly lung (A549) and breast (MCF-7) cancer. The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.
Targeted Signaling Pathways
1.1.1 PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-aminobenzothiazole (B30445) derivatives have been shown to inhibit components of this pathway, with a notable impact on PI3Kγ and PI3Kδ isoforms.[1] Inhibition of this pathway disrupts downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
dot
References
In Silico Modeling of 2-Amino-6-chlorobenzothiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of 2-amino-6-chlorobenzothiazole and its derivatives, compounds of significant interest in medicinal chemistry. This document outlines the computational approaches used to understand the interactions of these molecules with various biological targets, summarizes key quantitative data, provides detailed experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways.
Introduction
This compound is a privileged heterocyclic scaffold that serves as a crucial starting material for the synthesis of a wide array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][2][3][4] In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these derivatives, predicting their binding affinities, and elucidating their mechanisms of action at a molecular level. This guide delves into the computational techniques and experimental validations that are central to the drug discovery and development pipeline for this class of compounds.
Data Presentation: Physicochemical and Crystallographic Properties
The fundamental properties of this compound are essential for computational modeling and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95-24-9 | [5][6] |
| Molecular Formula | C₇H₅ClN₂S | [5][6] |
| Molecular Weight | 184.65 g/mol | [5] |
| Melting Point | 199-201 °C | |
| LogP (Octanol/Water Partition Coefficient) | 2.532 | [7] |
| Water Solubility (log10ws) | -3.12 mol/L | [7] |
| SMILES | Nc1nc2ccc(Cl)cc2s1 | [7] |
| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [7] |
Table 2: Single-Crystal X-ray Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [8] |
| Space Group | P b c a | [8] |
| a (Å) | 7.371(2) | [8] |
| b (Å) | 12.015(4) | [8] |
| c (Å) | 17.200(6) | [8] |
| α (°) | 90 | [8] |
| β (°) | 90 | [8] |
| γ (°) | 90 | [8] |
| Volume (ų) | 1523.5(9) | [8] |
| Z | 8 | [8] |
| Calculated Density (g/cm³) | 1.608 | [8] |
In Silico Modeling Methodologies
The exploration of this compound interactions heavily relies on a variety of computational techniques. These methods provide insights into the binding modes, energies, and potential biological targets of the compound and its derivatives.
Molecular Docking
Molecular docking is a primary in silico tool used to predict the preferred orientation of a ligand when bound to a receptor. For 2-aminobenzothiazole (B30445) derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating key intermolecular interactions.
Commonly Used Software:
-
AutoDock Vina
-
Discovery Studio
-
V-life MDS[9]
Key Interactions Identified through Docking:
-
Hydrogen Bonding: The amino group at the 2-position and the nitrogen atom within the thiazole (B1198619) ring are common hydrogen bond donors and acceptors, respectively. These interactions are frequently observed with amino acid residues in the active sites of target proteins.[1]
-
Hydrophobic Interactions: The aromatic benzothiazole (B30560) core often engages in hydrophobic interactions with nonpolar residues of the protein, contributing to the stability of the ligand-protein complex.[1]
-
π-π Stacking: The aromatic nature of the benzothiazole ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[10]
Target Proteins Investigated:
-
PI3Kγ (Phosphoinositide 3-kinase gamma): Docking studies have been performed on novel 2-aminobenzothiazole derivatives to assess their potential interactions within the ATP binding domain of the PI3Kγ enzyme.[2]
-
Aldose Reductase (ALR2) and Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ): In silico evaluations, including molecular docking, have been conducted on 2-aminobenzothiazole derivatives for their potential as antidiabetic agents by targeting ALR2 and PPAR-γ.[11]
-
DNA Gyrase: Docking studies have been employed to investigate the probable interactions of 2-aminobenzothiazole derivatives with DNA gyrase, a target for antimicrobial agents.[9]
-
Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD): Thiazolo-[2,3-b]quinazolinone derivatives, synthesized from 2-aminobenzothiazoles, have been evaluated against EGFR-TKD using molecular docking simulations.[12]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are employed to correlate the chemical structure of compounds with their biological activity. For 2-aminobenzothiazole derivatives, QSAR models can help in predicting the activity of novel compounds and in optimizing lead structures.
Workflow for In Silico Analysis
Caption: A generalized workflow for the in silico modeling of this compound derivatives.
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are fundamental steps that precede and validate in silico studies.
Synthesis of this compound
A common and established method for the synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.[8]
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve 4-chloroaniline and potassium thiocyanate in glacial acetic acid in a reaction vessel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture while stirring. Maintain the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.
-
Pour the reaction mixture into crushed ice and water.
-
Neutralize the mixture with a concentrated ammonium (B1175870) hydroxide (B78521) solution, which will cause the product to precipitate.
-
Filter the precipitate, wash it thoroughly with water, and then dry it.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.[8]
Spectroscopic Characterization
The structural confirmation of synthesized this compound derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms, confirming the arrangement of substituents on the benzothiazole ring system.[2][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H and C=N vibrations.[2][13]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the synthesized compound and to analyze its fragmentation pattern, further confirming its structure.[2][13]
Workflow for Synthesis and Validation
Caption: A workflow diagram illustrating the synthesis and subsequent structural validation of this compound.
Signaling Pathways and Biological Targets
Derivatives of this compound have been shown to modulate key signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of this pathway, often by targeting the PI3K enzyme.[1]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound derivatives.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation, differentiation, and apoptosis. It is also a target for anticancer drug development, and some benzothiazole derivatives have shown activity related to this pathway.[1]
Caption: The MAPK signaling cascade and potential points of intervention for benzothiazole derivatives.
Conclusion
The in silico modeling of this compound and its derivatives is a powerful approach in modern drug discovery. By integrating computational methods with experimental synthesis and biological evaluation, researchers can accelerate the identification and optimization of novel therapeutic agents. This guide has provided a foundational overview of the key computational techniques, experimental protocols, and biological pathways relevant to this important class of compounds. The continued application of these methodologies holds significant promise for the development of new drugs targeting a range of diseases.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scbt.com [scbt.com]
- 6. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemeo.com [chemeo.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Synergistic Effects of Combined Compounds: A Technical Guide for Researchers
Abstract
The concerted action of multiple therapeutic agents often yields outcomes that transcend their individual effects, a phenomenon known as synergy. This technical guide provides an in-depth exploration of synergistic interactions between various classes of compounds, including anticancer agents, antibiotics, and natural products. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles, experimental methodologies, and data analysis techniques essential for the robust evaluation of synergistic combinations. This document summarizes quantitative data in structured tables, presents detailed experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding of the mechanisms underpinning synergistic effects. The strategic combination of therapeutic agents holds immense promise for enhancing efficacy, reducing toxicity, and overcoming drug resistance.
Introduction to Synergistic Effects
The combination of two or more drugs can result in an effect that is additive, synergistic, or antagonistic. An additive effect is observed when the combined effect is equal to the sum of the individual effects. Antagonism occurs when the combined effect is less than the sum of the individual effects. Synergy, the focus of this guide, is achieved when the combined effect of the compounds is greater than the sum of their individual effects.[1][2] This potentiation allows for the use of lower doses of each agent, potentially reducing dose-related toxicity and minimizing the development of drug resistance.[3]
The quantitative assessment of synergy is crucial for the preclinical and clinical development of combination therapies. Several mathematical models have been developed to define and quantify these interactions, with the most widely accepted being the Loewe additivity and Bliss independence models. These models provide a theoretical framework for determining whether a drug combination is synergistic, additive, or antagonistic.
Quantitative Analysis of Synergy
A rigorous quantitative approach is necessary to demonstrate that the observed effect of a drug combination is greater than what would be expected from the individual potencies of the drugs.[4] This section details the primary models and metrics used to quantify synergy.
Loewe Additivity and Bliss Independence Models
The Loewe additivity model is based on the principle of dose equivalence and assumes that drugs with similar mechanisms of action can be substituted for one another in a dose-dependent manner.[5][6] The isobologram is a graphical representation of the Loewe additivity model, where the doses of two drugs required to produce a specific effect are plotted on the x and y axes. A line connecting the single-agent effective doses represents additivity. Data points falling below this line indicate synergy, while points above suggest antagonism.[7]
The Bliss independence model, on the other hand, assumes that the two drugs act through independent mechanisms.[5][8] It calculates the expected combined effect based on the probabilities of each drug acting on its own. Synergy is identified when the observed effect is greater than the probabilistically expected effect.[8]
Combination Index (CI)
The Combination Index (CI), derived from the median-effect principle by Chou and Talalay, is a widely used metric to quantify drug interactions.[1][2] The CI is calculated using the following formula for two drugs:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth, or IC50), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[1] The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The strength of the synergy can be further classified: CI values between 0.1 and 0.3 are considered strong synergy, 0.3 to 0.7 as synergy, and 0.7 to 0.9 as moderate to slight synergy.[9]
Data Presentation: Quantitative Synergy Data
This section presents a summary of quantitative data from studies investigating the synergistic effects of various compound combinations. The data is organized into tables for easy comparison of IC50 values (the concentration of a drug that inhibits a biological process by 50%) and Combination Index (CI) values.
Anticancer Drug Combinations
| Drug Combination | Cell Line | IC50 (Drug A) | IC50 (Drug B) | IC50 (Combination) | CI Value | Reference |
| Vorinostat & Bortezomib (B1684674) | HCT116 (Colon Cancer) | >5.0 µmol/L | 0.01 µmol/L | - | 0.07 - 0.4 | [9][10] |
| Vorinostat & Bortezomib | HT29 (Colon Cancer) | >5.0 µmol/L | 0.5 µmol/L | - | 0.2 - 0.9 | [9][10] |
| Quercetin & Cisplatin | HeLa (Cervical Cancer) | - | - | - | <1 | [11] |
| Quercetin & Cisplatin | SiHa (Cervical Cancer) | - | - | - | <1 | [11] |
| Metformin & Doxorubicin | MCF7/ADR (Breast Cancer) | - | - | - | Synergistic | [12][13] |
| Metformin & Paclitaxel | TNBC cell lines | - | - | - | Synergistic | |
| Metformin & Doxorubicin | TNBC cell lines | - | - | - | Synergistic |
Antifungal Drug Combinations
| Drug Combination | Fungal Strain | FIC Index | Interpretation | Reference |
| Fluconazole & Voriconazole | Aspergillus fumigatus | ≤0.5 (for some isolates) | Synergistic | [14] |
| Anidulafungin & Voriconazole | Aspergillus fumigatus | <1 | Synergistic | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess synergistic interactions between compounds.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antimicrobial or anticancer drug combinations.[16][17]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate cell culture medium
-
Drug A and Drug B stock solutions
-
Bacterial inoculum or cell suspension (e.g., at 0.5 McFarland standard for bacteria)[17]
Procedure:
-
Dispense 50 µL of MHB or cell culture medium into each well of a 96-well plate.
-
Prepare serial twofold dilutions of Drug A along the x-axis (columns) and Drug B along the y-axis (rows).[17]
-
The final plate should contain a gradient of concentrations for each drug, both alone and in combination.
-
Inoculate each well with 100 µL of the bacterial or cell suspension (e.g., 5 x 10⁵ CFU/mL for bacteria).[16]
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs) or IC50s. Also include a growth control (no drugs) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).
-
After incubation, visually inspect the plate for turbidity or use a plate reader to determine the MIC or IC50 for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[5][13]
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
The FICI is interpreted as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Additive or indifference
-
FICI > 4.0: Antagonism[13]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cells in culture
-
Test compounds (drugs)
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.[18]
-
Treat the cells with various concentrations of the individual drugs and their combinations for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.
-
Incubate the plates for 1 to 4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan (B1609692) crystals.[19]
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. IC50 values can be determined from dose-response curves, and this data can then be used to calculate the Combination Index (CI).
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal or fungicidal activity of antimicrobial agents, alone and in combination.
Materials:
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antimicrobial agents
-
Sterile tubes or flasks
-
Incubator shaker
-
Apparatus for viable cell counting (e.g., agar (B569324) plates, spiral plater)
Procedure:
-
Prepare a standardized inoculum of the test organism in the logarithmic phase of growth.
-
Dispense the inoculum into flasks containing the broth medium with the antimicrobial agents at desired concentrations (e.g., at or below the MIC). Include a growth control without any antimicrobial agent.
-
Incubate the flasks in a shaker at the appropriate temperature.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable colony-forming units (CFU/mL).
-
Incubate the plates until colonies are visible, and then count the colonies.
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination and the controls. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.
Visualization of Signaling Pathways and Workflows
This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to synergistic interactions.
Signaling Pathways
The PI3K/AKT and MAPK/ERK signaling pathways are crucial for cell proliferation, survival, and differentiation. Their crosstalk is a significant factor in the development of cancer and can be a target for synergistic drug combinations.[12][20][21]
Caption: Crosstalk between the PI3K/AKT and MAPK/ERK signaling pathways.
The synergistic bactericidal effect of β-lactam and aminoglycoside antibiotics is a classic example of combination therapy in infectious diseases.[4][22]
Caption: Mechanism of synergy between β-lactam and aminoglycoside antibiotics.
Combining chemotherapeutic agents can lead to a synergistic increase in cancer cell apoptosis through the convergence of different pro-apoptotic signals.[23]
Caption: Synergistic induction of apoptosis by two chemotherapeutic agents.
Experimental and Logical Workflows
A systematic workflow is essential for the efficient and reliable screening of synergistic drug combinations.[24][25]
References
- 1. researchgate.net [researchgate.net]
- 2. Attributes | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transpharmlab.com [transpharmlab.com]
- 6. Vorinostat and bortezomib exert synergistic antiproliferative and proapoptotic effects in colon cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of synergistic effect of chemotherapy and immunotherapy of cancer | Semantic Scholar [semanticscholar.org]
- 8. The Interplay of Immunotherapy and Chemotherapy: Harnessing Potential Synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat and bortezomib exert synergistic antiproliferative and proapoptotic effects in colon cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.7. Checkerboard Method [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. emerypharma.com [emerypharma.com]
- 14. Multilaboratory Testing of Antifungal Drug Combinations against Candida Species and Aspergillus fumigatus: Utility of 100 Percent Inhibition as the Endpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Chemotherapeutic Approaches for Targeting Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro Combination - Kyinno Bio [kyinno.com]
An In-depth Technical Guide to 2-Amino-6-chlorobenzothiazole (CAS 95-24-9): Properties, Hazards, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and associated hazards of 2-Amino-6-chlorobenzothiazole (CAS 95-24-9). This heterocyclic amine serves as a crucial building block in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. This document consolidates key quantitative data, details established experimental protocols, and presents visual workflows and signaling pathways to support further research and development efforts.
Chemical and Physical Properties
This compound is an off-white to light beige crystalline powder. Its core structure consists of a benzothiazole (B30560) ring system with a chlorine atom at the 6-position and an amino group at the 2-position.[1][2] These functional groups provide reactive sites for further chemical modifications, making it a versatile precursor in organic synthesis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅ClN₂S | [4][5] |
| Molecular Weight | 184.65 g/mol | [4][5] |
| Melting Point | 199-201 °C | [4] |
| Boiling Point | 344.3 °C (Predicted) | [2] |
| Appearance | Off-white to light beige crystalline powder | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa | 3.30 ± 0.10 (Predicted) | [2] |
| LogP | 2.532 (Calculated) |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the reaction of 4-chloroaniline (B138754) with a thiocyanate (B1210189) salt in the presence of a halogen, such as bromine.[6][7] This method, a variation of the Hugerschoff benzothiazole synthesis, offers a reliable route to the desired product. Purification is typically carried out by recrystallization from a suitable solvent, such as ethanol (B145695).[2]
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Standard laboratory glassware and equipment (round-bottom flask, stirrer, dropping funnel, condenser, filtration apparatus)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, dissolve 4-chloroaniline (1 equivalent) in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate (2-2.5 equivalents) to the solution and stir until it is fully dissolved.
-
Bromination: Cool the mixture in an ice-salt bath to below 10°C. Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel, ensuring the temperature is maintained below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (typically 10-12 hours) to ensure the completion of the reaction.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.
-
Neutralization and Filtration: Neutralize the mixture with a 10% sodium hydroxide solution. Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.[2]
-
Drying: Dry the purified crystals in a vacuum oven.
Biological Activities and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of extensive research for their potential therapeutic applications.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways that are frequently dysregulated in cancer.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by 2-aminobenzothiazole (B30445) derivatives can lead to the induction of apoptosis in cancer cells.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Derivatives of 2-aminobenzothiazole have been shown to interfere with this pathway, contributing to their anticancer effects.
Antimicrobial Activity
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains.[2] The mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.
Quinoid Dihydropteridine Reductase (QDPR) Inhibition
This compound has been identified as a potential inhibitor of quinoid dihydropteridine reductase (QDPR).[8] QDPR is an enzyme responsible for regenerating tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for several metabolic pathways, including the synthesis of neurotransmitters. Inhibition of QDPR can have significant physiological effects and is an area of interest for drug development.[9]
Experimental Protocols for Biological Evaluation
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound or its derivative (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. saspublishers.com [saspublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding profile of quinonoid-dihydrobiopterin to quinonoid-dihydropteridine reductase examined by in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 8. scbt.com [scbt.com]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
Methodological & Application
Synthesis of 2-Amino-6-chlorobenzothiazole from 4-Chloroaniline: An Application Note and Protocol
This document provides detailed protocols for the synthesis of 2-Amino-6-chlorobenzothiazole, a key intermediate in the development of various pharmaceutical agents. The primary synthetic route detailed involves the preparation and subsequent cyclization of N-(4-chlorophenyl)thiourea. An alternative, more direct, synthesis from 4-chloroaniline (B138754) is also discussed.
Overview
This compound is a crucial building block in medicinal chemistry, forming the core structure of compounds investigated for a range of therapeutic activities. The synthesis protocols outlined below are designed for researchers and scientists in drug development and organic synthesis.
Synthetic Pathways
There are two primary methods for the synthesis of this compound starting from 4-chloroaniline:
-
Method A: A two-step process involving the formation of N-(4-chlorophenyl)thiourea followed by oxidative cyclization.
-
Method B: A one-pot reaction involving the direct thiocyanation and cyclization of 4-chloroaniline.
This document will provide a detailed protocol for Method A, which is well-documented and offers reliable yields.
Experimental Protocols
Method A: Two-Step Synthesis via N-(4-chlorophenyl)thiourea
This method proceeds in two distinct stages:
Step 1: Synthesis of N-(4-chlorophenyl)thiourea
This step involves the reaction of 4-chloroaniline with an acidic solution of ammonium (B1175870) thiocyanate (B1210189).
Materials and Reagents:
-
4-chloroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a well-ventilated fume hood, dissolve 4-chloroaniline (1 eq.) in dilute hydrochloric acid.
-
Add a solution of ammonium thiocyanate (1.1 eq.) in water to the 4-chloroaniline hydrochloride solution.
-
Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, N-(4-chlorophenyl)thiourea, will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any unreacted starting materials and inorganic salts.
-
Dry the product under vacuum to yield N-(4-chlorophenyl)thiourea as a white to off-white solid.
Step 2: Oxidative Cyclization to this compound
This step involves the cyclization of N-(4-chlorophenyl)thiourea using sulfuryl chloride.
Materials and Reagents:
-
N-(4-chlorophenyl)thiourea (from Step 1)
-
Sulfuryl chloride (SO₂Cl₂)
-
Ammonia (B1221849) solution (25%)
-
Deionized water
Procedure:
-
Suspend N-(4-chlorophenyl)thiourea (1 eq.) in chlorobenzene with stirring in a round-bottom flask equipped with a dropping funnel and a condenser.
-
Carefully add sulfuryl chloride (1 eq.) dropwise to the suspension while maintaining the temperature between 40-45°C. Gas evolution (HCl and SO₂) will be observed.
-
After the addition is complete, continue stirring the mixture at 40-45°C until the gas evolution ceases.
-
Remove the chlorobenzene by steam distillation.
-
The remaining aqueous suspension contains 2-amino-6-chlorobenzothiazolium chloride. Cool the suspension and adjust the pH to 8 with a 25% ammonia solution. This will precipitate the crude this compound.
-
Collect the crude product by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the N-(4-chlorophenyl)thiourea intermediate.
| Parameter | Value | Reference |
| Yield (Step 1) | 54-63% (crude) | [1] |
| Melting Point (N-(4-chlorophenyl)thiourea) | 144-146°C | [1] |
| Yield (Step 2) | 67.4% (pure product) | [2] |
| Melting Point (this compound) | 194-196°C | [3] |
| Purity (Final Product) | ~85% (crude) | [2] |
Alternative Synthesis: One-Pot Reaction
A more direct route involves the reaction of 4-chloroaniline with potassium thiocyanate in the presence of bromine in acetic acid.[4] This classical method can be effective but may require careful control of reaction conditions to avoid the formation of by-products.[4]
Diagrams
Experimental Workflow for Method A
Caption: Synthetic workflow for this compound.
References
The Versatility of 2-Amino-6-chlorobenzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-chlorobenzothiazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its inherent properties and the reactivity of its amino group and benzothiazole (B30560) ring system allow for diverse chemical modifications, leading to the development of potent agents targeting various diseases.[3] This document provides detailed application notes and experimental protocols for utilizing this scaffold in the discovery of novel therapeutic agents, with a focus on anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Applications
Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various critical signaling pathways and enzymes involved in cancer cell proliferation and survival.[3][4][5]
Targeting Kinase Signaling Pathways
The phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[3] Several 2-aminobenzothiazole (B30445) derivatives have been developed as potent inhibitors of key kinases within this pathway.[3][4] For instance, certain derivatives have shown potent inhibitory activity against PI3Kα and PI3Kβ.[4]
Additionally, these scaffolds have been utilized to develop inhibitors for other crucial kinases such as Epidermal Growth Factor Receptor (EGFR), Casein Kinase 2 (CK2), and Focal Adhesion Kinase (FAK).[4] The dichlorophenyl-containing chlorobenzothiazole derivative, in particular, has exhibited potent anticancer activity against a panel of nine different cancer cell lines.[6][7][8]
Caption: Inhibition of Cancer Signaling Pathways.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 20 | VEGFR-2 | HepG2 | 9.99 | [4] |
| HCT-116 | 7.44 | [4] | ||
| MCF-7 | 8.27 | [4] | ||
| Compound 24 | FAK | C6 (Rat Glioma) | 4.63 | [4] |
| A549 (Lung) | 39.33 | [4] | ||
| Compound 45 | CK2 | HL-60 | 0.25 | [4] |
| Compound 53 | PI3Kβ | PC-3 (Prostate) | 0.35 | [4] |
| DU145 (Prostate) | 0.62 | [4] | ||
| Compound 54 | PI3Kα | MCF-7 (Breast) | Potent (nM range) | [4] |
| Compound 7 | Not Specified | A-375 (Melanoma) | 16 | [9] |
| Dichlorophenyl Derivative 51 | Not Specified | HOP-92 (Non-small cell lung) | 0.0718 | [6][7][8] |
| Sulfonamide Derivative 40 | Not Specified | MCF-7 | 34.5 | [6][7][8] |
| HeLa | 44.15 | [6][7][8] | ||
| MG63 | 36.1 | [6][7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.[2]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product.[2]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|High-Purity Research Chemical [benchchem.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 2-Amino-6-chlorobenzothiazole
Abstract
This document provides a comprehensive experimental procedure for the N-alkylation of 2-amino-6-chlorobenzothiazole. The protocol details a robust method utilizing an alkyl halide in the presence of a mild base and a suitable solvent, ensuring efficient and selective alkylation of the exocyclic amino group. This application note is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a detailed guide for the synthesis of N-alkylated 2-aminobenzothiazole (B30445) derivatives. Included are safety precautions, a step-by-step experimental protocol, methods for purification and characterization, and a summary of expected analytical data.
Introduction
2-Aminobenzothiazole and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the 2-amino group, particularly through N-alkylation, is a common strategy to modulate the pharmacological profile of these compounds and to explore structure-activity relationships (SAR). This document outlines a standard and reproducible protocol for the N-alkylation of this compound with a representative alkyl halide, ethyl iodide.
The reaction proceeds via a nucleophilic substitution mechanism where the exocyclic amino group of this compound attacks the electrophilic carbon of the alkyl halide. The use of a non-nucleophilic base, such as potassium carbonate, is crucial to deprotonate the amine, thereby increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct formed during the reaction. Dimethylformamide (DMF) is employed as a polar aprotic solvent to facilitate the dissolution of the reactants and promote the reaction rate.
Safety and Handling
2.1. Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Wear chemical-resistant gloves (e.g., nitrile).[1]
-
Wear a flame-resistant lab coat and appropriate protective clothing.[1]
-
Use a certified chemical fume hood for all manipulations.
2.2. Chemical Hazards:
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2] Wash thoroughly after handling and avoid breathing dust.[3]
-
Alkyl Halides (e.g., Ethyl Iodide): Alkyl halides are reactive compounds and should be handled with care. Many are flammable, volatile, and may be harmful if inhaled, ingested, or absorbed through the skin. They are also potential mutagens.[4]
-
Potassium Carbonate (K₂CO₃): Causes serious eye irritation.
-
Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or in contact with skin. It is a suspected teratogen.
2.3. Handling Procedures:
-
Handle all chemicals in a well-ventilated fume hood.[1]
-
Avoid inhalation of dust, fumes, and vapors.[1]
-
Prevent contact with skin and eyes.[1]
-
Keep containers tightly closed when not in use.[1]
-
Ground and bond containers and receiving equipment to prevent static discharge when handling flammable solvents.
Experimental Protocol: N-Ethylation of this compound
This protocol describes the synthesis of N-ethyl-6-chlorobenzothiazol-2-amine.
3.1. Materials and Reagents:
-
This compound
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
3.2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3. Reaction Setup:
Caption: Experimental workflow for the N-alkylation of this compound.
3.4. Step-by-Step Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Add ethyl iodide (1.2 eq.) to the reaction mixture dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the pure N-ethyl-6-chlorobenzothiazol-2-amine.
Data Presentation
The following table summarizes the key quantitative data for the N-alkylation of this compound.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| This compound | C₇H₅ClN₂S | 184.65 | 1.0 |
| Ethyl Iodide | C₂H₅I | 155.97 | 1.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 |
| Product: N-Ethyl-6-chlorobenzothiazol-2-amine | C₉H₉ClN₂S | 212.70 | - |
Expected Analytical Data for N-Ethyl-6-chlorobenzothiazol-2-amine:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons are expected in the range of δ 7.0-7.8 ppm.
-
The NH proton is expected as a broad signal.
-
The ethyl group protons are expected as a quartet (CH₂) around δ 3.3-3.5 ppm and a triplet (CH₃) around δ 1.2-1.4 ppm.
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Aromatic carbons are expected in the range of δ 115-150 ppm.
-
The C=N carbon of the thiazole (B1198619) ring is expected around δ 165-170 ppm.
-
The ethyl group carbons are expected around δ 40-45 ppm (CH₂) and δ 14-16 ppm (CH₃).
-
Mass Spectrometry (ESI-MS):
-
Expected m/z for [M+H]⁺: 213.03
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of the N-alkylation reaction.
Caption: Logical diagram of the N-alkylation reaction of this compound.
References
Application Notes and Protocols for the Purity Assessment of 2-Amino-6-chlorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for determining the purity of 2-Amino-6-chlorobenzothiazole, a key intermediate in pharmaceutical and chemical synthesis. The following protocols and data are intended to assist in the development and implementation of robust quality control methods.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 95-24-9 | [1][2] |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [2] |
| Melting Point | 199-201 °C | [2] |
| Appearance | White to pale cream powder/crystal | [3] |
Chromatographic Techniques for Purity and Impurity Profiling
Chromatographic methods are central to assessing the purity of this compound by separating the main component from any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for the quantitative analysis of this compound. Purity levels of ≥ 98% have been reported using this method.[3]
Workflow for HPLC Purity Assessment
Caption: General workflow for HPLC purity analysis of this compound.
Protocol for HPLC Analysis:
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for similar compounds is a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile). An isocratic elution with a ratio like 55:45 (aqueous:organic) can be a good starting point.[4]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Processing: Determine the area of the main peak and any impurity peaks. Calculate the purity by the area normalization method.
| Parameter | Typical Value |
| Purity by HPLC | ≥ 98% |
| Retention Time | Dependent on specific method conditions |
| Related Impurities | To be identified and quantified |
Gas Chromatography (GC)
GC is suitable for analyzing volatile impurities and assessing the overall purity of this compound. Assays by GC have indicated a purity of ≥98.5%.[6]
Protocol for GC Analysis:
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS).
Instrumentation:
-
Gas chromatograph with FID or MS detector
-
Capillary column (e.g., DB-5 or equivalent)
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Acetone)[7]
-
This compound reference standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 1 mg/mL).
-
GC Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Volume: 1 µL (split or splitless mode)
-
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Identify and quantify the peaks. Purity is calculated based on the peak area percentage.
| Parameter | Typical Value |
| Purity by GC | ≥ 98.5% |
| Major Ion Fragments (GC-MS) | m/z 184 (M+), 186, 157 |
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are essential for confirming the identity and structure of this compound.
Logical Flow of Spectroscopic Analysis
Caption: Interrelation of spectroscopic techniques for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Record the sample spectrum, typically from 4000 to 400 cm⁻¹.
-
The background spectrum is automatically subtracted.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3454.74 | N-H Stretch | [8] |
| 3088.36 | Aromatic C-H Stretch | [8] |
| 1632.51 | C=N Stretch | [8] |
| 1444.86 | C-N Stretch | [8] |
| 1274.83 | C-S Stretch | [8] |
| 761.66 | C-Cl Stretch | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol for ¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 MHz).
-
Process the data (phasing, baseline correction, and integration).
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 4.221 | s (singlet) | NH₂ (2H) | [8] |
| 7.142 - 7.769 | m (multiplet) | Aromatic-H (3H) | [8] |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound.
Protocol for Electron Ionization (EI)-MS:
-
Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionize the sample using a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of each ion.
Mass Spectral Data:
| m/z | Interpretation |
| 184 | Molecular ion [M]⁺ |
| 186 | Isotope peak for ³⁷Cl |
| 185.20 | FAB Mass [M+H]⁺ |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on melting point, purity, and thermal stability.
Protocol for DSC:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.
Expected DSC Data:
| Parameter | Value |
| Melting Point | Onset around 199 °C |
Summary of Purity Assessment Techniques
| Technique | Information Provided | Typical Purity Specification |
| HPLC | Quantitative purity, impurity profile | ≥ 98% |
| GC | Quantitative purity, volatile impurities | ≥ 98.5% |
| IR Spectroscopy | Functional group identification | Confirms identity |
| NMR Spectroscopy | Structural confirmation | Confirms identity |
| Mass Spectrometry | Molecular weight and fragmentation | Confirms identity |
| DSC | Melting point, thermal purity | Correlates with purity |
By employing a combination of these analytical techniques, a comprehensive assessment of the purity and identity of this compound can be achieved, ensuring its suitability for its intended use in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound 99 95-24-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
The Role of 2-Amino-6-chlorobenzothiazole in the Synthesis of Novel Kinase Inhibitors: Applications and Protocols
For Immediate Release
[City, State] – [Date] – The heterocyclic compound 2-amino-6-chlorobenzothiazole is emerging as a critical scaffold in the development of next-generation kinase inhibitors, offering a versatile starting point for the synthesis of potent and selective therapeutic agents against various cancers. This application note provides an overview of its utility, detailed synthetic protocols, and data on the biological activity of its derivatives against key oncogenic kinases, including AXL, Rho, and PI3K.
This compound, a derivative of the privileged benzothiazole (B30560) structure, serves as a valuable building block in medicinal chemistry due to its inherent biological activities and the presence of reactive sites amenable to chemical modification.[1][2] Its derivatives have demonstrated significant potential in targeting a range of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Targeted Kinase Pathways
Derivatives of this compound have shown inhibitory activity against several important kinase signaling pathways implicated in cancer progression:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1] Inhibitors targeting this pathway are of significant interest for cancer therapy.
-
AXL Signaling Pathway: The receptor tyrosine kinase AXL is overexpressed in many cancers and is associated with tumor growth, metastasis, and drug resistance.
-
Rho Kinase (ROCK) Pathway: This pathway is involved in regulating cell shape, motility, and contraction, and its dysregulation can contribute to cancer cell invasion and metastasis.
Quantitative Data Summary
The following table summarizes the biological activity of various kinase inhibitors synthesized from 2-aminobenzothiazole (B30445) derivatives, highlighting their potency against specific kinases and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference |
| PI3K Inhibitors | |||||
| OMS1 | PI3Kγ | 48% inhibition @ 100 µM | - | - | [1] |
| OMS2 | PI3Kγ | 47% inhibition @ 100 µM | - | - | [1] |
| OMS5 | - | - | A549 (Lung) | 34.21 | [1] |
| MCF-7 (Breast) | 22.13 | [1] | |||
| OMS14 | PI3Kδ | 65% inhibition @ 100 µM | A549 (Lung) | 61.03 | [1] |
| MCF-7 (Breast) | 28.14 | [1] | |||
| AXL Inhibitors | |||||
| Compound 5a | AXL | - | - | - | [3] |
| ROCK Inhibitors | |||||
| Compound 4v | ROCK II | 20 | - | - | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological and chemical processes involved, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
General Procedure for the Synthesis of N-(6-chlorobenzothiazol-2-yl)acetamide Derivatives
This protocol is adapted from a similar synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides.[5]
Step 1: Synthesis of N-(6-chlorobenzothiazol-2-yl)acetamide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-(6-chlorobenzothiazol-2-yl)acetamide.
Protocol for PI3Kγ Inhibition Assay
This is a general protocol for evaluating the inhibitory activity of synthesized compounds against the PI3Kγ enzyme.[1]
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA).
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a 96-well plate.
-
Add the PI3Kγ enzyme and the lipid substrate (e.g., PIP2) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection kit (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound represents a highly promising and versatile scaffold for the development of novel kinase inhibitors. The demonstrated activity of its derivatives against key cancer-related kinases, coupled with the potential for diverse chemical modifications, positions it as a valuable tool for researchers and drug development professionals in the ongoing search for more effective cancer therapies. Further exploration of the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-6-chlorobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 2-amino-6-chlorobenzothiazole and its derivatives is of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents, particularly in oncology.[1][2][3][4] Traditional synthesis methods often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative, offering significant reductions in reaction times and improvements in product yields.[5][6][7][8] These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound derivatives, a comparison with conventional methods, and an overview of their relevance in targeting cancer signaling pathways.
Introduction
2-Aminobenzothiazoles are considered "privileged structures" in drug discovery, forming the core of various biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[9][10] The 6-chloro substituent on the benzothiazole (B30560) ring is a key feature in many potent derivatives.[4] Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This technology offers several advantages over conventional heating methods, including:
-
Accelerated Reaction Rates: Reactions that take hours to complete using conventional reflux can often be accomplished in minutes.[6][11]
-
Higher Yields: Improved energy transfer and reduced side reactions can lead to higher product yields.[5][12]
-
Enhanced Purity: The reduction in side product formation simplifies purification.[8]
-
Energy Efficiency and Green Chemistry: MAOS is more energy-efficient and often allows for the use of less solvent, aligning with the principles of green chemistry.[7][8]
Data Presentation: Conventional vs. Microwave-Assisted Synthesis
The following table summarizes the quantitative data from various studies, providing a clear comparison between conventional heating and microwave-assisted methods for the synthesis of 2-aminobenzothiazole (B30445) derivatives.
| Product | Synthesis Method | Catalyst/Solvent | Temperature (°C) / Power (W) | Time | Yield (%) | Reference |
| 2-Phenylbenzothiazole | Conventional | None / Ethanol (B145695) | Reflux | 5 h | 82 | [13] |
| 2-Phenylbenzothiazole | Microwave-Assisted | None / Ethanol | 150 W | 3 min | 92 | |
| Substituted 2-aminobenzothiazoles | Conventional (Reflux) | Bromine/Acetic Acid | Reflux | 2-15 h | <50 | [6] |
| Substituted 2-aminobenzothiazoles | Microwave-Assisted | Bromine/Acetic Acid | - | 2-8 min | >70 | [6] |
| Schiff base of 2-amino-6-nitrobenzothiazole | Conventional (Reflux) | Acetic acid / Ethanol | Reflux | 2 h | 38 | [12] |
| Schiff base of 2-amino-6-nitrobenzothiazole | Microwave-Assisted | Acetic acid / Ethanol | 450 W | 8-10 min | 78 | [12] |
| 2-Substituted benzothiazoles | Conventional | P4S10 | - | - | Moderate | [4] |
| 2-Substituted benzothiazoles | Microwave-Assisted | P4S10 (solvent-free) | - | 3-4 min | High | [4] |
| 2-Aryl-benzothiazoles | Conventional | Acacia concinna | - | - | Moderate | [4] |
| 2-Aryl-benzothiazoles | Microwave-Assisted | Acacia concinna | - | Shorter time | Higher | [4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes a one-pot synthesis of this compound from 4-chloroaniline (B138754) using microwave irradiation.
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (B1210189) (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ethanol
-
Microwave reactor with a sealed vessel option
Procedure:
-
In a 10 mL microwave reaction vessel, add 4-chloroaniline (1 mmol), potassium thiocyanate (2 mmol), and 5 mL of glacial acetic acid.
-
Stir the mixture for 1 minute to ensure homogeneity.
-
Carefully add a solution of bromine (1.1 mmol) in 2 mL of glacial acetic acid dropwise to the reaction mixture while stirring.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150 W for 5-10 minutes. The reaction temperature should be monitored and maintained around 120 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of a Schiff Base Derivative of this compound
This protocol details the synthesis of a Schiff base from this compound and a substituted aldehyde using microwave irradiation.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, dissolve this compound (1 mmol) and the substituted aromatic aldehyde (1 mmol) in 10 mL of ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 200-300 W for 3-5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
Visualizations
Experimental Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Relevant Signaling Pathway in Cancer
Derivatives of this compound have been investigated for their potential to inhibit key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][3]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. The protocols and data presented herein demonstrate the clear advantages of this technology in terms of efficiency, yield, and alignment with green chemistry principles. For researchers in drug discovery, the ability to rapidly synthesize and screen libraries of these compounds can accelerate the identification of new lead candidates targeting critical cancer pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 8. scielo.br [scielo.br]
- 9. ias.ac.in [ias.ac.in]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-6-chlorobenzothiazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-chlorobenzothiazole is a crucial heterocyclic building block in the synthesis of a wide array of biologically active molecules. Its derivatives have shown significant promise in preclinical studies as potent therapeutic agents, particularly in oncology, by targeting key signaling pathways. This document provides detailed protocols and application notes for the scale-up synthesis of this compound, ensuring high purity and yield suitable for preclinical and drug development research. The protocols emphasize safety, scalability, and robust in-process controls.
Synthetic Routes for this compound
Several synthetic routes are available for the preparation of this compound. The choice of method for scale-up depends on factors such as reagent availability and cost, reaction safety, and scalability. Two common and effective methods are summarized below.
Method 1: Oxidative Cyclization of 4-chlorophenylthiourea with Sulfuryl Chloride
This method involves the reaction of 4-chlorophenylthiourea with sulfuryl chloride in a suitable solvent like chlorobenzene. It is a well-established method that can be adapted for larger scale production.
Method 2: Oxidative Cyclization of 4-chlorophenylthiourea using Sulfuric Acid and Hydrogen Bromide
This process, detailed in patent literature, is particularly amenable to scale-up due to the use of readily available and cost-effective reagents.[1] It involves the cyclization of 4-chlorophenylthiourea in concentrated sulfuric acid with the continuous addition of a catalytic amount of aqueous hydrogen bromide.[1][2]
Data Presentation: Comparison of Synthetic Methods
| Parameter | Method 1: Sulfuryl Chloride | Method 2: Sulfuric Acid/HBr |
| Starting Material | 4-chlorophenylthiourea | 4-chlorophenylthiourea |
| Key Reagents | Sulfuryl chloride, Chlorobenzene, Ammonia | Concentrated Sulfuric Acid, 48% aq. HBr, Methanol (B129727), Acetone (B3395972) |
| Reported Yield | ~67.4% (of pure product)[3] | 87.7% (of sulfate (B86663) salt)[1] |
| Product Form | Free base | Sulfate salt, then converted to free base |
| Purity (Initial) | ~85% before further purification[3] | High, isolated as a salt |
| Melting Point | 199-201 °C | 202-203 °C (free base)[1] |
Experimental Protocols
The following protocol details the scale-up synthesis of this compound via the sulfuric acid and hydrogen bromide method, chosen for its high yield and suitability for larger scale production.
Protocol: Scale-up Synthesis of this compound (Method 2)
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Large filtration apparatus (e.g., Nutsche filter-dryer)
-
Drying oven (vacuum or convection)
-
Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, safety goggles, and face shield. Work in a well-ventilated fume hood.
Reagents:
-
4-chlorophenylthiourea (e.g., 1.0 kg, ~5.39 mol)
-
Concentrated Sulfuric Acid (98%) (e.g., 3.4 L)
-
48% aqueous Hydrogen Bromide (HBr) solution (e.g., 60 mL)
-
Methanol (e.g., 2.5 L)
-
Acetone (e.g., 4.5 L)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
Procedure:
-
Reaction Setup: In a clean and dry jacketed glass reactor, charge 4-chlorophenylthiourea (1.0 kg).
-
Dissolution: Under constant stirring, slowly add concentrated sulfuric acid (3.4 L) to the reactor. Control the addition rate to maintain the internal temperature below 30 °C.
-
Reaction Initiation: Once the dissolution is complete, begin the slow, continuous addition of 48% aqueous HBr solution (60 mL) over a period of 3 hours.
-
Reaction Progression: After the addition of HBr is complete, maintain the reaction mixture at 45-50 °C for 1.5 hours, followed by heating to 65-70 °C for 6 hours.[1]
-
In-Process Control (IPC): Monitor the reaction progress by taking small aliquots, quenching with water, neutralizing, extracting with a suitable organic solvent (e.g., ethyl acetate), and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is no longer detected.
-
Precipitation of Sulfate Salt: After the reaction is complete, cool the mixture to 20 °C. Slowly add methanol (2.5 L) to the stirred solution. An exothermic reaction will occur, and the temperature will rise to approximately 70 °C.
-
Isolation of Sulfate Salt: Cool the suspension to 20 °C and filter the precipitate using a filtration apparatus. Wash the filter cake with acetone (3 x 1.5 L).
-
Conversion to Free Base: The isolated sulfate salt can be converted to the free base by suspending it in water and adjusting the pH to ~8 with a 10% NaOH solution.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Safety Precautions:
-
Concentrated sulfuric acid and hydrogen bromide are highly corrosive. Handle with extreme care using appropriate PPE.
-
The reaction is exothermic, especially during the addition of methanol. Ensure efficient cooling and temperature control to prevent runaway reactions.
-
Perform the reaction in a well-ventilated area, preferably a walk-in fume hood for scale-up.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Derivatization of the 2-Amino Group for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies and protocols for the derivatization of the 2-amino group, a critical functional group in many biologically active molecules, to facilitate structure-activity relationship (SAR) studies.
Introduction
The 2-amino group is a common pharmacophore found in a vast array of therapeutic agents. Its basicity and hydrogen bonding capacity often play a crucial role in molecular recognition at the target protein, such as a receptor or enzyme. Modification of this group is a key strategy in medicinal chemistry to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Structure-activity relationship (SAR) studies involving the derivatization of the 2-amino group can provide valuable insights into the optimal structural requirements for biological activity.
This document outlines common derivatization strategies, provides detailed experimental protocols for key reactions, and presents a framework for organizing the resulting SAR data.
Derivatization Strategies for the 2-Amino Group
The primary amino group offers a versatile handle for a variety of chemical transformations. The choice of derivatization strategy depends on the specific goals of the SAR study, such as probing for steric and electronic effects, altering lipophilicity, or introducing new hydrogen bonding interactions.
2.1. Acylation: Acylation introduces an acyl group (R-C=O) onto the amino nitrogen, forming an amide. This transformation neutralizes the basicity of the amino group and introduces a hydrogen bond donor (N-H) and acceptor (C=O). The nature of the "R" group can be varied to explore steric and electronic effects.
-
Reagents: Acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent (e.g., HATU, HOBt).[3]
-
Impact: Generally increases lipophilicity and can enhance membrane permeability. The amide bond can also introduce conformational constraints.
2.2. Sulfonylation: Sulfonylation introduces a sulfonyl group (R-SO2), forming a sulfonamide. Like acylation, this modification removes the basic character of the amino group.
-
Reagents: Sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270), triethylamine).
-
Impact: Sulfonamides are good hydrogen bond acceptors and can significantly alter the electronic properties of the molecule. Functionalization of an amino group with different sulfonamide derivatives has been shown to significantly improve the affinity for certain receptors.[4]
2.3. Alkylation/Reductive Amination: Alkylation introduces an alkyl group onto the amino nitrogen. Primary amines can be mono- or di-alkylated. Reductive amination is a common method for controlled alkylation.
-
Reagents: Alkyl halides or aldehydes/ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride (B8407120), sodium cyanoborohydride).[3]
-
Impact: Increases steric bulk and lipophilicity while retaining the basicity of the amino group (for mono- and di-alkylation). The degree of substitution (primary, secondary, or tertiary amine) can have a profound effect on pKa and receptor interactions.
2.4. Urea and Thiourea Formation: Reaction of the 2-amino group with isocyanates or isothiocyanates yields ureas and thioureas, respectively.
-
Reagents: Isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S).
-
Impact: Introduces additional hydrogen bond donors and acceptors, which can lead to new interactions with the biological target.
2.5. Bioisosteric Replacement: In some cases, the entire amino group can be replaced by a bioisostere, which is a functional group with similar physicochemical properties.[1][2] This strategy can be employed to improve metabolic stability, modulate basicity, or explore novel chemical space.[1][2]
-
Common Bioisosteres for Amines:
-
Heterocyclic rings: Triazoles, imidazoles, and oxadiazoles (B1248032) can mimic the hydrogen bonding properties of amino groups while offering improved metabolic stability.[1][2]
-
Other functional groups: In specific contexts, groups like hydroxylamines or N-oxides can be considered.
-
Experimental Protocols
The following are general protocols for the derivatization of a 2-amino group on a hypothetical substrate. Researchers should optimize these conditions for their specific molecules.
3.1. General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used when specified.
-
Reactions are typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the final products is usually achieved by column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 1: Acylation of a 2-Amino Group using an Acyl Chloride
-
Dissolution: Dissolve the 2-amino substrate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)) at a concentration of 0.1 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq), to the solution and stir at room temperature for 10 minutes.
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Sulfonylation of a 2-Amino Group
-
Dissolution: Dissolve the 2-amino substrate (1.0 eq) in a suitable solvent such as pyridine or DCM.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) to the solution at 0 °C. If using DCM, add a base like triethylamine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours, monitoring for completion.
-
Work-up: If pyridine is used as the solvent, remove it under reduced pressure. Dilute the residue with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Reductive Amination of a 2-Amino Group
-
Dissolution: Dissolve the 2-amino substrate (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or methanol.
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation
Systematic organization of SAR data is crucial for identifying trends and guiding further optimization. A tabular format is highly recommended for summarizing the quantitative data.
| Compound ID | R-Group Modification | Synthetic Protocol | IC50/EC50 (µM) | Target Selectivity (Fold) | In vitro Metabolic Stability (t½, min) |
| Lead-01 | -H | - | 1.2 | 1 | 15 |
| Cpd-01a | -C(O)CH3 | Protocol 1 | 0.5 | 5 | 30 |
| Cpd-01b | -C(O)Ph | Protocol 1 | 0.8 | 3 | 25 |
| Cpd-02a | -SO2CH3 | Protocol 2 | 2.5 | 2 | 45 |
| Cpd-02b | -SO2Ph | Protocol 2 | 1.9 | 4 | 50 |
| Cpd-03a | -CH2CH3 | Protocol 3 | 0.9 | 1.5 | 10 |
| Cpd-03b | -CH(CH3)2 | Protocol 3 | 1.5 | 1.2 | 8 |
Table 1: Example of a structured table for summarizing SAR data from the derivatization of a 2-amino group.
Visualizations
Experimental Workflow for 2-Amino Group Derivatization and SAR
A typical workflow for SAR studies involving 2-amino group derivatization.
Hypothetical Signaling Pathway Modulated by Synthesized Derivatives
Modulation of a signaling pathway by a synthesized derivative.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Antifungal Agents from 2-Amino-6-chlorobenzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-6-chlorobenzothiazole is a versatile heterocyclic building block in medicinal chemistry, recognized for its utility in the synthesis of various derivatives with a wide spectrum of biological activities. This scaffold has garnered significant interest in the development of novel antifungal agents. The presence of the benzothiazole (B30560) nucleus, a privileged structure in drug discovery, combined with the reactivity of the amino group, allows for the facile synthesis of diverse molecular architectures. These include Schiff bases, pyrimidines, thiazolidinones, and azetidinones, many of which have demonstrated promising activity against clinically relevant fungal pathogens such as Candida albicans, Aspergillus flavus, and Aspergillus niger.[1][2]
These application notes provide a comprehensive overview of the synthesis of antifungal agents derived from this compound, complete with detailed experimental protocols and a summary of their biological activity.
Synthetic Pathways and Strategies
The primary synthetic strategies for deriving antifungal agents from this compound involve the chemical modification of the 2-amino group. This exocyclic amine serves as a nucleophile or a precursor for the formation of imines (Schiff bases), which can then be used in cyclization reactions to generate various heterocyclic systems.
A common and straightforward approach is the condensation of this compound with various aromatic or heterocyclic aldehydes to yield Schiff bases.[3] These intermediates can either be evaluated directly for their antifungal properties or be used as synthons for more complex molecules. For instance, reaction with thioglycolic acid can convert the Schiff base to a thiazolidinone derivative.
Another prominent strategy involves the synthesis of pyrimidine (B1678525) derivatives. This can be achieved through multi-step reactions starting with the acylation of the 2-amino group, followed by cyclization with appropriate reagents to construct the pyrimidine ring.[4][5]
The following diagram illustrates a general workflow for the synthesis of various antifungal derivatives from this compound.
Caption: General synthetic workflow for antifungal agents.
Experimental Protocols
Protocol 1: Synthesis of Schiff Bases from this compound
This protocol describes the synthesis of Schiff bases via the condensation of this compound with various substituted aldehydes.[3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., o-vanillin)
-
Absolute ethanol (B145695)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 10 mmol of this compound in 15 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add 10 mmol of the substituted aromatic aldehyde to the solution.
-
Add a drop of piperidine to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 3 hours.
-
After reflux, allow the mixture to cool to room temperature and then let it stand for 8 hours.
-
The resulting solid precipitate is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product several times with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product. The product can be further purified by recrystallization from a suitable solvent like carbon tetrachloride.[3]
Protocol 2: Synthesis of 2-(Aryl)-3-(6-chlorobenzothiazol-2-yl)thiazolidin-4-ones
This protocol outlines the conversion of a Schiff base intermediate to a thiazolidinone derivative.[2]
Materials:
-
Schiff base of this compound (synthesized as per Protocol 1)
-
Mercaptoacetic acid (thioglycolic acid)
-
Dry benzene
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 0.01 mol of the Schiff base in 25 mL of dry benzene.
-
Add 0.02 mol of mercaptoacetic acid to the solution.
-
Attach a reflux condenser (and optionally a Dean-Stark trap) and heat the mixture to reflux for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product is then recrystallized from methanol (B129727) to yield the purified thiazolidinone derivative.[2]
Protocol 3: Antifungal Activity Screening by Agar (B569324) Diffusion Method
This protocol describes a common method for evaluating the antifungal activity of the synthesized compounds.[1]
Materials:
-
Synthesized compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Dimethyl sulfoxide (B87167) (DMSO) as a solvent for compounds
-
Standard antifungal drug (e.g., Fluconazole)
-
Incubator
Procedure:
-
Prepare sterile PDA medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Prepare a fresh inoculum of the test fungal strain in a suitable broth and standardize the culture.
-
Spread the fungal inoculum uniformly over the surface of the solidified PDA plates.
-
Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Prepare solutions of the synthesized compounds and the standard antifungal drug in DMSO at a specific concentration.
-
Add a fixed volume of each compound solution into the respective wells. A well with DMSO alone serves as a negative control.
-
Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
-
After incubation, measure the diameter of the zone of inhibition around each well. The size of the zone indicates the antifungal activity.
Quantitative Data Summary
The antifungal activity of various derivatives of this compound has been evaluated against several fungal strains. The following tables summarize the reported quantitative data.
Table 1: Antifungal Activity of Schiff Base and Thiazolidinone Derivatives
| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Schiff base of this compound with bromobenzaldehyde | Candida glabrata | Good activity | [2] |
| Thiazolidinone derivative of the above Schiff base | Candida glabrata | Good activity | [2] |
| Schiff base of this compound with bromobenzaldehyde | Aspergillus niger | Good activity | [2] |
| Thiazolidinone derivative of the above Schiff base | Aspergillus niger | Good activity | [2] |
Note: "Good activity" is as reported in the source, which may be compared to a standard drug like fluconazole. For precise comparison, MIC values are preferred.
Table 2: Antifungal Activity of Azetidinone and Thiazolidinone Acetamide Derivatives
| Compound Series | Fungal Strain | Activity Level | Reference |
| 2-((6-chlorobenzothiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl)acetamides | Aspergillus flavus | Some compounds showed activity equal to the standard drug | [1] |
| 2-((6-chlorobenzothiazol-2-yl)amino)-N-(2-aryl-4-oxathiazolidin-3-yl)acetamides | Candida albicans | Weak activity | [1] |
| 2-((6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides | Aspergillus flavus | Some compounds showed activity equal to the standard drug | [1] |
| 2-((6-chlorobenzothiazol-2-yl)amino)-N-(4-aryl-3-chloro-2-oxoazetidene-1-yl)acetamides | Candida albicans | Weak activity | [1] |
Signaling Pathways and Mechanism of Action
While the exact mechanism of action for many of these compounds is still under investigation, it is hypothesized that the benzothiazole ring system can intercalate with fungal DNA or inhibit essential enzymes involved in fungal cell wall synthesis or ergosterol (B1671047) biosynthesis. The various substituents on the benzothiazole core play a crucial role in modulating the potency and spectrum of antifungal activity.
The following diagram illustrates a hypothetical mechanism of action.
Caption: Plausible mechanisms of antifungal action.
Conclusion
This compound continues to be a valuable starting material for the development of novel antifungal agents. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive scaffold for further exploration in the quest for more effective and less toxic antifungal therapies. The protocols and data presented herein provide a solid foundation for researchers to design and synthesize new derivatives with potentially enhanced antifungal efficacy.
References
Application Notes and Protocols: Multicomponent Reactions Involving 2-Aminobenzothiazole for Heterocycle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterocyclic compounds are foundational to numerous fields, including drug discovery, agriculture, and materials science.[1][2] Multicomponent reactions (MCRs) offer an efficient and atom-economical strategy for synthesizing complex molecules in a single step from three or more reactants.[3] 2-Aminobenzothiazole (B30445) (ABT) has emerged as a versatile and valuable building block in MCRs, enabling the rapid construction of diverse and pharmacologically relevant heterocyclic scaffolds.[1][2][4] Its unique structure, featuring both an amino group and the benzothiazole (B30560) ring system, allows it to participate in a wide array of chemical transformations.[5] These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic systems, such as pyrimido[2,1-b]benzothiazoles, utilizing 2-aminobenzothiazole in MCRs.
Application Note 1: Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives
This section details a one-pot, three-component reaction for synthesizing 4H-pyrimido[2,1-b]benzothiazole derivatives. This approach is noted for its high atom economy and avoidance of hazardous solvents or catalysts, aligning with green chemistry principles.[6][7] The reaction proceeds via a tandem Knoevenagel condensation followed by a Michael addition reaction.[7]
Experimental Protocol 1: Catalyst-Free, Solvent-Free Synthesis
This protocol outlines the synthesis of 4H-pyrimido[2,1-b]benzothiazoles and 2-oxo-pyrimido[2,1-b]benzothiazoles from 2-aminobenzothiazole, various aldehydes, and active methylene (B1212753) compounds under solvent-free conditions.[7]
General Procedure:
-
In a round-bottom flask, combine 2-aminobenzothiazole (1.0 mmol), the desired aldehyde (1.0 mmol), and the active methylene compound (e.g., β-ketoester, β-diketone, or diethyl malonate) (1.0 mmol).[6][7]
-
Heat the reaction mixture to 60°C.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of petroleum ether:ethyl acetate (B1210297) (1:2).[6][7]
-
Continue heating for the time specified in Table 1 (typically 3-5 hours).[7]
-
Upon completion, cool the mixture and wash it 2-3 times with water and diethyl ether.[6][7]
-
Collect the resulting solid product, which is often of high purity, by filtration.[6]
Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting.
Data Presentation
The following table summarizes the yields for the synthesis of various pyrimido[2,1-b]benzothiazole derivatives using the catalyst-free, solvent-free protocol.
Table 1: Synthesis of 4H-Pyrimido[2,1-b]benzothiazole Derivatives (Data from Chadegani et al., 2012).[7]
| Aldehyde | Active Methylene Compound | Product | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-phenyl-ethyl ester | 3 | 72 |
| 3-Hydroxybenzaldehyde | Ethyl acetoacetate | 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(3-hydroxyphenyl)-ethyl ester | 3.5 | 70 |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethyl acetoacetate | 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(4-hydroxy-3-methoxyphenyl)-ethyl ester | 4 | 68 |
| 3-Nitrobenzaldehyde | Ethyl acetoacetate | 4H-pyrimido[2,1-b]benzothiazole-3-carboxylic acid-2-methyl-4-(3-nitrophenyl)-ethyl ester | 4 | 65 |
| 4-Methylbenzaldehyde | Acetylacetone | 3-acetyl-2-methyl-4-(4-methylphenyl)-4H-pyrimido[2,1-b]benzothiazole | 3 | 70 |
| Benzaldehyde | Diethyl malonate | 2-oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole | 5 | 60 |
| 4-Chlorobenzaldehyde | Diethyl malonate | 2-oxo-4-(4-chlorophenyl)-2H-pyrimido[2,1-b]benzothiazole | 5 | 62 |
Application Note 2: Synthesis of Fused Benzothiazoles via Arylglyoxals
This protocol outlines a one-pot, three-component synthesis of pyrimido[2,1-b]benzothiazoles and benzothiazolo[3,2-a]quinazolines by reacting arylglyoxals, 2-aminobenzothiazole, and various 1,3-dicarbonyl compounds in acetic acid.[6] This method provides good yields in relatively short reaction times.[6]
Experimental Protocol 2: Acetic Acid-Mediated Synthesis
General Procedure:
-
To a flask, add the arylglyoxal (1.0 mmol), 2-aminobenzothiazole (0.9 mmol), and a 1,3-dicarbonyl compound (e.g., barbituric acid) (1.0 mmol) in 5.0 mL of acetic acid.[6]
-
Stir the mixture under reflux conditions for the time specified in the original research paper.[6]
-
Monitor the reaction's completion by TLC.[6]
-
After the reaction is complete, remove the solvent under reduced pressure.[6]
-
Recrystallize the resulting crude product from ethanol (B145695) to obtain the pure compound.[6]
Proposed Reaction Mechanism
The reaction is proposed to proceed through an initial condensation, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic product.
Application Note 3: Four-Component Synthesis of Functionalized 2-Pyrrolidinones
This section describes a more complex one-pot, four-component reaction between 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate (B1228247), and a cyclic secondary amine (e.g., piperidine) to produce functionalized 2-pyrrolidinones.[8][9]
Experimental Protocol 3: Four-Component Reaction in Ethanol
Materials:
-
2-Aminobenzothiazole (2.0 mmol)
-
Dimethyl acetylenedicarboxylate (2.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (2.0 mmol)
-
Piperidine (B6355638) (3.0 mmol)
-
Ethanol (10.0 mL)
General Procedure:
-
To a round-bottom flask, add 2-aminobenzothiazole (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), the aromatic aldehyde (2.0 mmol), and piperidine (3.0 mmol) to ethanol (10.0 mL).[8][10]
-
Stir the mixture at room temperature for approximately 20 minutes.[8][10]
-
Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.[8][10]
-
Monitor the reaction progress by TLC.[10]
-
After cooling to room temperature, collect the resulting precipitate by filtration.[8]
-
Wash the collected solid with cold ethanol to yield the purified product.[8]
Troubleshooting & Optimization
-
Catalyst Choice: While some reactions proceed without a catalyst, others may benefit from an acid catalyst like p-toluenesulfonic acid (p-TsOH) or a base catalyst if one of the components does not serve this role.[8][10]
-
Solvent Selection: Ethanol is a commonly used and effective solvent. However, for certain reactions, solvent-free conditions, sometimes under microwave irradiation, have resulted in higher yields and shorter reaction times.[10]
-
Temperature and Time: These parameters are critical and interdependent. A common protocol involves initial stirring at room temperature followed by heating to drive the reaction to completion. TLC should be used to determine the optimal reaction time.[10]
-
Purification: If the product does not precipitate cleanly, purification is typically achieved via column chromatography on silica (B1680970) gel, often using a hexane/ethyl acetate gradient as the eluent.[10]
References
- 1. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles [ouci.dntb.gov.ua]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]
- 8. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-chlorobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-6-chlorobenzothiazole for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
-
Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Temperature: Temperature control is critical. For the classical synthesis using p-chloroaniline, potassium thiocyanate (B1210189), and bromine, the initial thiocyanation step should be carried out at a low temperature (0-10°C) to prevent unwanted side reactions.[1] Subsequent cyclization may require a higher temperature.
-
Improper Reagent Stoichiometry: Ensure the molar ratios of the reactants are correct. An excess of the thiocyanate salt is often used to drive the reaction forward.
-
Loss During Work-up and Purification: Significant product loss can occur during extraction, filtration, and recrystallization. Ensure efficient extraction and minimize transfers. When recrystallizing, use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.
-
Issue 2: Formation of a Tacky or Oily Product Instead of a Precipitate
-
Question: After the reaction, I obtained an oily residue instead of a solid precipitate. How can I resolve this?
-
Answer: The formation of an oily product, also known as "oiling out," can be due to the presence of impurities or issues with the precipitation process.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystal growth. Seeding the solution with a tiny crystal of pure product, if available, can also initiate crystallization.
-
Solvent Adjustment: The choice of solvent for precipitation is crucial. If the product is too soluble in the current solvent, you can try adding a co-solvent in which the product is less soluble (an anti-solvent) dropwise while stirring. For instance, if the reaction is in an alcohol, adding water can often induce precipitation.[2]
-
Purification of the Oily Product: If crystallization fails, you can attempt to purify the oil. Dissolve the oil in a suitable organic solvent, wash it with water and brine to remove water-soluble impurities, dry the organic layer, and then concentrate it under reduced pressure. The resulting crude product can then be subjected to recrystallization or column chromatography. One procedure notes that adjusting the pH to 8 with ammonia (B1221849) solution can cause the crude product to agglomerate as a tacky mass, which can then be separated by decantation.[3]
-
Issue 3: Discolored Final Product (Yellowish or Brownish)
-
Question: My final this compound product is not white; it has a yellowish or brownish tint. How can I decolorize it?
-
Answer: Discoloration indicates the presence of impurities, often from side reactions or residual starting materials.
-
Recrystallization with Activated Charcoal: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).[2][4] Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal and allow the filtrate to cool slowly to obtain purer, colorless crystals.
-
Chemical Treatment: In some cases, washing the crude product with a dilute solution of sodium bisulfite can help to remove colored impurities, particularly those arising from excess bromine.
-
Column Chromatography: For difficult-to-remove impurities, purification by column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely cited method is the reaction of p-chloroaniline with an alkali metal thiocyanate (like potassium or sodium thiocyanate) in the presence of bromine in a suitable solvent, typically glacial acetic acid.[5][6][7] This is a one-pot synthesis that proceeds through the in-situ formation of a thiocyanogen (B1223195) intermediate, followed by electrophilic attack on the aniline (B41778) ring and subsequent cyclization.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and control are:
-
Temperature: Low temperatures (0-10°C) are crucial during the addition of bromine to minimize the formation of by-products.[1]
-
Rate of Bromine Addition: Bromine should be added slowly and dropwise to maintain control over the reaction temperature and prevent localized high concentrations that can lead to side reactions.
-
Stirring: Efficient and continuous stirring is necessary to ensure proper mixing of the reactants and maintain a homogeneous reaction mixture.
Q3: Are there alternative, greener synthesis methods available?
A3: Yes, research is ongoing to develop more environmentally friendly methods. Some approaches focus on using less hazardous reagents and solvents. For example, methods utilizing catalysts like laccases or SnP2O7 have been explored for the synthesis of benzothiazole (B30560) derivatives, often resulting in high yields and shorter reaction times under milder conditions.[8]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity of the final product can be confirmed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (around 199-201°C) is a good indicator of purity.[9]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes yields reported in various studies.
| Starting Material(s) | Key Reagents/Catalysts | Solvent | Reported Yield (%) | Reference |
| p-Chlorophenylthiourea | Sulfuric acid, Aqueous HBr | - | 92 | [4] |
| 4-Chlorophenylthiourea | Sulfuryl chloride | Chlorobenzene (B131634) | ~67.4 | [3] |
| p-Chloroaniline | Potassium thiocyanate, Bromine | Glacial Acetic Acid | Not specified, but a common method | [7] |
| p-Substituted anilines | Ammonium (B1175870) thiocyanate, Bromine | Not specified | Not specified for 6-chloro derivative | [5] |
Experimental Protocols
Protocol 1: Synthesis from p-Chloroaniline, Potassium Thiocyanate, and Bromine
This protocol is a classical and widely used method for the synthesis of this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-chloroaniline (1 equivalent) and potassium thiocyanate (2.5 equivalents) in glacial acetic acid.
-
Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath with continuous stirring.
-
Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.[7]
-
Reaction: After the complete addition of bromine, continue stirring the mixture at the same temperature for another 2-3 hours, and then allow it to warm to room temperature and stir for an additional 8-10 hours.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice. A precipitate of this compound hydrochloride will form.
-
Neutralization and Isolation: Filter the precipitate and wash it with a small amount of cold water. Suspend the solid in water and neutralize it with a concentrated ammonium hydroxide (B78521) solution until the mixture is basic (pH ~8).
-
Purification: Filter the resulting free base, wash it thoroughly with water, and dry it. For further purification, recrystallize the crude product from ethanol (B145695).[7]
Protocol 2: Synthesis from p-Chlorophenylthiourea
This protocol provides an alternative route starting from p-chlorophenylthiourea.
-
Reaction Setup: In a round-bottom flask, suspend p-chlorophenylthiourea (1 equivalent) in chlorobenzene.[3]
-
Addition of Sulfuryl Chloride: While stirring, add sulfuryl chloride (1 equivalent) dropwise to the suspension, maintaining the temperature between 40-45°C.[3]
-
Reaction: After the addition is complete and the initial gas evolution has subsided, continue stirring the mixture. The reaction progress can be monitored by TLC.
-
Work-up: Remove the chlorobenzene by steam distillation.[3]
-
Isolation: Adjust the pH of the remaining aqueous suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 with a 25% ammonia solution. This will cause the crude product to precipitate, potentially as a tacky mass.[3]
-
Purification: Separate the product by decantation or filtration, dry it, and then recrystallize from a suitable solvent like ethanol to obtain the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-氨基-6-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of 2-Amino-6-chlorobenzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Amino-6-chlorobenzothiazole from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 4-chlorophenylthiourea, residual solvents like chlorobenzene, and various side-products. Depending on the synthetic route, byproducts from undesired sulfation, bromination, or hydrolysis of intermediates may also be present.[1]
Q2: My purified this compound product has a persistent yellow or brownish color. How can I remove it?
A2: Colored impurities are common. An effective method to remove them is by treating the crude product with activated charcoal during recrystallization.[2][3] Dissolve the compound in a suitable hot solvent, add a small amount of activated charcoal, and filter the hot solution to remove the charcoal before allowing the solution to cool and crystallize.[2][3] A second recrystallization or passing the compound through a short plug of silica (B1680970) gel may also be effective.[3]
Q3: I am observing a low yield after the purification process. What are the potential causes and how can I improve it?
A3: Low recovery can stem from several factors:
-
Sub-optimal Recrystallization Solvent: If the product is too soluble in the chosen solvent, a significant portion will remain in the mother liquor.[3]
-
Multiple Purification Steps: Each purification step inherently leads to some material loss.[3]
-
Incomplete Precipitation: Ensure the solution is adequately cooled (e.g., using an ice bath) and sufficient time is allowed for complete crystallization.[3]
-
Premature Crystallization during Filtration: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Using a heated funnel or minimizing the filtration time can prevent this.[2]
Q4: During recrystallization, my product "oils out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities. To resolve this, you can try the following:
-
Re-heat the solution to re-dissolve the oil, then add more solvent to decrease the saturation before allowing it to cool slowly.[3]
-
Use a seed crystal to encourage crystallization.
-
Try a different recrystallization solvent or a solvent system with a lower boiling point.
Troubleshooting Guide
This section provides a logical workflow for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Treatment and Recrystallization
This protocol is based on common procedures for purifying 2-aminobenzothiazole (B30445) derivatives.[2][4]
Objective: To isolate this compound from a crude reaction mixture and purify it by recrystallization.
Materials:
-
Crude this compound
-
25% Ammonia (B1221849) solution or 10% NaOH solution
-
Ethanol
-
Activated Charcoal (optional)
-
Deionized water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Neutralization: Suspend the crude product, which may be in its hydrochloride salt form, in water.
-
While stirring, slowly add a 25% ammonia solution or 10% NaOH solution until the pH of the suspension reaches approximately 8.[4]
-
The free base of this compound will precipitate. Continue stirring for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with deionized water to remove any residual salts.
-
Dry the crude product. A yield of around 85% purity can be expected at this stage.[4]
-
Recrystallization: Dissolve the dried crude solid in a minimum amount of hot ethanol.[5][6]
-
(Optional) If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Filter the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Caption: General workflow for the purification of this compound.
Data Presentation
Table 1: Common Solvents for Recrystallization of 2-Aminobenzothiazole Derivatives
| Solvent/Solvent System | Application Notes | Reference(s) |
| Ethanol | A commonly used and effective solvent for many 2-aminobenzothiazole derivatives. | [5][6] |
| Methanol | Used for the recrystallization of some derivatives. | [3] |
| Ethanol/Water | Effective for the parent 2-aminobenzothiazole and some of its derivatives. | [2][3] |
| Acetone/Water | Can be used as an antisolvent system for purification. | [3] |
| Chloroform | Used for crystallizing certain synthesized derivatives. | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 95-24-9 | [7][8][9][10] |
| Molecular Formula | C₇H₅ClN₂S | [9][10] |
| Molecular Weight | 184.65 g/mol | [10] |
| Melting Point | 196.5 - 200.5 °C | [9] |
| Appearance | White to pale cream crystalline solid | [9] |
References
- 1. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. saspublishers.com [saspublishers.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. This compound | CAS:95-24-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. This compound - High purity | EN [georganics.sk]
- 9. H27877.06 [thermofisher.com]
- 10. chemeo.com [chemeo.com]
Troubleshooting guide for 2-Amino-6-chlorobenzothiazole synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Amino-6-chlorobenzothiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for the synthesis of this compound are the Hugerschoff reaction, which involves the cyclization of an arylthiourea with a halogen, and a method utilizing sulfuryl chloride with 4-chlorophenylthiourea.[1] More contemporary approaches may use metal catalysts for the intramolecular oxidative cyclization of N-arylthioureas.[1]
Q2: I am experiencing a low yield in my synthesis. What are the general factors I should investigate?
A2: Low yields are a common problem and can be attributed to several factors. Key areas to investigate include the quality of your starting materials, the optimization of reaction conditions (temperature, concentration, reaction time), and the efficiency of your work-up and purification procedures. A systematic approach to troubleshooting is crucial for identifying the root cause.
Q3: My final product is off-white or yellowish. How can I improve its purity and color?
A3: Discoloration in the final product often indicates the presence of impurities. To improve purity and color, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[2] The use of activated carbon (Norit) during recrystallization can also help to remove colored impurities.[3]
Q4: What are some common side products in the synthesis of this compound?
A4: Common side products can include regioisomers (if using a meta-substituted aniline (B41778) precursor), products of aromatic halogenation, and para-thiocyanation of the starting aniline.[1] The formation of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.
Problem 1: Low Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can arise from several issues during the reaction. Below is a table summarizing potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred efficiently to promote contact between reactants. - Optimize reaction time and temperature. Some cyclization reactions may require heating to go to completion. |
| Poor Quality of Reagents | - Use high-purity starting materials. Ensure 4-chloroaniline (B138754) is pure and the thiocyanate (B1210189) salt is dry.[1] - If preparing the intermediate 4-chlorophenylthiourea, ensure it is of high purity before proceeding to the cyclization step. |
| Suboptimal Reaction Temperature | - For reactions involving bromination, such as the Hugerschoff reaction, maintain a low temperature (e.g., 0-5 °C) during the addition of bromine to control the reaction rate and minimize side reactions.[1] - For cyclization with sulfuryl chloride, a temperature of 40-45°C is recommended.[4] |
| Incorrect Stoichiometry | - Carefully control the stoichiometry of the reagents. An excess of the halogenating agent can lead to unwanted side reactions and reduce the yield of the desired product.[1] |
| Product Loss During Work-up | - Ensure complete precipitation of the product from the reaction mixture. - Avoid washing the product with a solvent in which it is highly soluble. - Check the pH of the aqueous layer during work-up to ensure the product is in its least soluble form for isolation. |
Below is a troubleshooting workflow for addressing low reaction yields.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Impurities and Side Products
Q: I am observing significant impurity peaks in my characterization data (e.g., NMR, LC-MS). How can I identify and minimize these impurities?
A: The formation of impurities is a common challenge. The following table outlines potential impurities and strategies for their mitigation.
| Impurity/Side Product | Identification | Mitigation Strategy |
| Unreacted Starting Material | Compare characterization data with that of the starting materials (e.g., 4-chloroaniline, 4-chlorophenylthiourea). | - Ensure reaction goes to completion by monitoring with TLC. - Optimize reaction conditions (time, temperature). |
| Aromatic Halogenation Products | Mass spectrometry will show peaks corresponding to the addition of one or more halogen atoms to the starting material or product. | - Add the halogenating agent (e.g., bromine) dropwise at a low temperature.[1] - Use the exact stoichiometric amount of the halogenating agent.[1] |
| para-Thiocyanation of Aniline | This is more common when the para-position of the aniline is unsubstituted. | - Use a two-step approach: first synthesize and isolate the arylthiourea, then perform the cyclization.[1] |
| Tacky or Oily Product | The crude product appears as a sticky mass rather than a crystalline solid. | - This can occur during work-up when adjusting the pH.[4] Ensure thorough mixing and consider adding the base slowly to promote crystallization. - Attempt to triturate the tacky solid with a non-polar solvent like hexane (B92381) to induce solidification. |
The following diagram illustrates the logical relationship for identifying and mitigating impurities.
Caption: Logical workflow for troubleshooting impurities.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chlorophenylthiourea using Sulfuryl Chloride
This protocol is adapted from a literature procedure.[4]
Materials:
-
4-chlorophenylthiourea
-
Sulfuryl chloride
-
25% Ammonia (B1221849) solution
Procedure:
-
Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.
-
Uniformly add 185 parts of sulfuryl chloride to the suspension over approximately 3 hours, maintaining the temperature at 40-45 °C.
-
After the gas evolution ceases, remove the chlorobenzene by steam distillation. The product will be a suspension that may be difficult to stir.
-
Adjust the pH of the remaining suspension of 2-amino-6-chlorobenzothiazolium chloride to 8 using a 25% ammonia solution. This will cause the crude product to agglomerate.
-
Isolate the crude product by decantation and drying. The crude product can be further purified by recrystallization.
Protocol 2: Purification by Recrystallization
This is a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Activated carbon (optional)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Sulfuryl Chloride Cyclization | 4-chlorophenylthiourea | Sulfuryl chloride, Chlorobenzene | 40-45 | ~3 hours | 67.4 | [4] |
| Hugerschoff Reaction | 4-chloroaniline | KSCN, Bromine, Acetic Acid | 0-10 (Bromine addition) | ~12 hours | Variable | [1] |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Melting Point | 199-201 °C |
| Appearance | White to off-white crystalline solid |
References
Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 2-Aminobenzothiazole
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 2-aminobenzothiazole (B30445).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and derivatization of 2-aminobenzothiazole and its derivatives.
Question 1: My 2-aminobenzothiazole starting material has changed color (e.g., from off-white to brown). Can I still use it?
Answer: A change in color often indicates degradation of the 2-aminobenzothiazole, potentially due to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1] It is strongly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction.[1] If significant degradation is observed, using a fresh, pure sample is best to ensure reliable and reproducible results.[1]
Question 2: I am experiencing poor solubility of my 2-aminobenzothiazole derivative in aqueous solutions. How can I improve this?
Answer: 2-Aminobenzothiazole and many of its derivatives inherently have low water solubility.[1] Here are several strategies to enhance solubility:
-
pH Adjustment: The basic amino group at the 2-position can be protonated in acidic conditions, which can increase aqueous solubility. However, be cautious as extreme pH values may lead to the hydrolysis of certain derivatives.[1]
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]
-
Salt Formation: If applicable to your derivative, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its solubility in aqueous media.[1]
Question 3: My derivatization reaction is resulting in low yields and multiple side products. What are the likely causes and solutions?
Answer: Low yields and the formation of multiple side products in 2-aminobenzothiazole derivatization reactions can stem from several factors:
-
Incompatible Reagents: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents.
-
Thermal Instability: Although generally stable, prolonged exposure to high temperatures can cause decomposition of 2-aminobenzothiazole and its derivatives.[1] It is crucial to carefully control the reaction temperature.[1]
-
Reaction Conditions: The choice of solvent, catalyst, and reaction time can significantly impact the outcome. Optimization of these parameters is often necessary. For instance, in Schiff base synthesis, the nucleophilicity of the 2-amino group is reduced, and the reaction is more likely to proceed with a strong electrophile.[2] Catalytic amounts of p-toluenesulphonic acid can be beneficial.[2]
Below is a troubleshooting workflow for addressing low yields:
References
Common side reactions in the synthesis of 2-Amino-6-chlorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Amino-6-chlorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound typically involve the reaction of 4-chloroaniline (B138754) with a source of thiocyanate (B1210189), followed by an oxidative cyclization. Two common variations of this approach are the Hugerschoff reaction and the reaction with sulfuryl chloride.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield of this compound can vary significantly depending on the specific synthetic protocol and reaction conditions. One reported method involving the reaction of 4-chlorophenylthiourea with sulfuryl chloride cites a yield of approximately 67.4% of the pure product from the crude material.[1] Another process starting from 4-chlorophenylthiourea and using a bromine catalyst reports a yield of 87.7% for the sulfate (B86663) salt of the product.[2]
Q3: How can the purity of the final product be assessed?
A3: The purity of this compound can be determined using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The identity and structure of the product and any impurities can be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Q4: What are the typical purification methods for crude this compound?
A4: Recrystallization is a common method for purifying the crude product. Solvents such as ethanol (B145695) are frequently used for this purpose.[3] Depending on the nature of the impurities, other techniques like column chromatography may also be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on potential side reactions and their mitigation.
Problem 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, including incomplete reaction, degradation of the product, or the formation of significant amounts of side products.
| Potential Cause | Proposed Solution | Relevant Side Reactions/Issues |
| Incomplete Thiocyanation | Ensure the use of an appropriate molar ratio of thiocyanate source to 4-chloroaniline. Monitor the reaction progress using TLC to confirm the consumption of the starting material. | The reaction may stall, leaving unreacted 4-chloroaniline in the mixture. |
| Incomplete Cyclization | Optimize the reaction temperature and time for the cyclization step. Ensure the oxidizing agent (e.g., bromine, sulfuryl chloride) is added under controlled conditions to prevent unwanted side reactions. | The intermediate, 4-chloro-2-thiocyanatoaniline or a related thiourea (B124793) derivative, may be present in the final product mixture. |
| Product Degradation | The final product, this compound, is stable under normal conditions. However, harsh reaction conditions (e.g., excessively high temperatures or extreme pH) could potentially lead to degradation. During a fire, it may decompose to produce toxic gases such as hydrogen chloride, carbon monoxide, and oxides of nitrogen and sulfur.[4] | |
| Formation of Isomeric Byproducts | The primary directing effect of the amino group in 4-chloroaniline is to the ortho position for electrophilic substitution, as the para position is blocked. However, minor amounts of other isomers could form under certain conditions. Careful control of reaction conditions (temperature, catalyst) can enhance regioselectivity. | Formation of 2-Amino-4-chlorobenzothiazole or other positional isomers, although less likely, can complicate purification. |
Problem 2: Presence of Unexpected Impurities in the Final Product
The appearance of extra spots on a TLC plate or additional peaks in an NMR spectrum indicates the presence of impurities. The following table outlines potential side products and strategies to minimize their formation.
| Observed Impurity | Potential Side Reaction | Mitigation Strategy |
| Unreacted 4-chloroaniline | Incomplete reaction. | Increase reaction time or temperature, or adjust the stoichiometry of reactants. |
| 4-chloro-2-thiocyanatoaniline | Incomplete cyclization of the thiocyanation intermediate. | Ensure sufficient reaction time and temperature for the cyclization step. Verify the activity of the oxidizing agent. |
| Di-thiocyanated products | Over-reaction with the thiocyanating agent. | Use a controlled stoichiometry of the thiocyanating reagent. Add the reagent portion-wise to avoid localized high concentrations. |
| Oxidized byproducts (e.g., 4,4'-dichloroazoxybenzene) | Oxidation of the starting 4-chloroaniline by the strong oxidizing agents used for cyclization.[2] | Add the oxidizing agent slowly and at a controlled temperature. Use the minimum effective amount of the oxidant. |
| 1,3-bis(p-chlorophenyl)triazene | A potential side reaction of 4-chloroaniline under certain conditions.[2] | This is generally a minor byproduct but can be minimized by optimizing the main reaction pathway. |
Experimental Protocols
Synthesis of this compound via Oxidative Cyclization of 4-chlorophenylthiourea
This protocol is based on a common method for the synthesis of 2-aminobenzothiazoles.
Materials:
-
4-chlorophenylthiourea
-
Chlorobenzene (B131634) (solvent)
-
Sulfuryl chloride (oxidizing agent)
-
25% Ammonia (B1221849) solution
Procedure:
-
Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.
-
Over a period of approximately 3 hours, add 185 parts of sulfuryl chloride uniformly while maintaining the temperature at 40-45°C.
-
After the initial gas evolution ceases, remove the chlorobenzene from the resulting suspension by steam distillation.
-
The remaining suspension contains 2-amino-6-chlorobenzothiazolium chloride. Adjust the pH to 8 with a 25% ammonia solution.
-
The crude this compound will separate.
-
Isolate the crude product by decantation and dry it.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]
Visualized Workflows and Pathways
Logical Troubleshooting Workflow
Caption: A troubleshooting workflow for the synthesis of this compound.
Proposed Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis.
References
Stability issues and degradation of 2-aminobenzothiazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-aminobenzothiazole (B30445) derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of 2-aminobenzothiazole and its derivatives.
Question 1: My 2-aminobenzothiazole sample has changed color (e.g., from beige to brown). Is it still usable?
Answer: A color change often indicates degradation. 2-Aminobenzothiazole and its derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities, such as 2-azobenzothiazoles or polymeric products of the aniline (B41778) black type.[1] It is recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the sample should be discarded.
Question 2: I am observing poor solubility of my 2-aminobenzothiazole compound in aqueous solutions. What can I do?
Answer: 2-Aminobenzothiazole itself has low water solubility. To improve solubility, consider the following:
-
pH adjustment: The amino group can be protonated at acidic pH, which may increase aqueous solubility. However, be aware that extreme pH conditions can promote hydrolysis.[1]
-
Use of co-solvents: Organic solvents like DMSO, DMF, or ethanol (B145695) can be used to prepare stock solutions, which can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Salt formation: If applicable, using a salt form of your compound (e.g., hydrochloride) may enhance aqueous solubility.
Question 3: My reaction involving a 2-aminobenzothiazole derivative is giving low yields and multiple side products. What could be the cause?
Answer: This could be due to several factors related to compound stability:
-
Incompatible Reagents: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases. These can lead to unwanted side reactions and degradation.[1]
-
Thermal Instability: While generally stable at normal temperatures, prolonged exposure to high temperatures can cause decomposition.
-
Hydrolysis: The imine bond in Schiff base derivatives of 2-aminobenzothiazole can be susceptible to hydrolysis, especially in the presence of metal ions like Zn(II) and Cu(II).[1]
-
Photodegradation: Exposure to UV or visible light can lead to degradation. It is advisable to conduct reactions in amber-colored glassware or protect the reaction vessel from light.
Question 4: How should I store my 2-aminobenzothiazole compounds to ensure long-term stability?
Answer: To minimize degradation, store 2-aminobenzothiazole compounds in a tightly closed container in a dry, cool, and well-ventilated place.[1] For sensitive derivatives, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended. Protect from light by using amber vials or storing in the dark.
Question 5: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my 2-aminobenzothiazole sample. What could be the cause?
Answer: Unexpected peaks can arise from several sources:
-
Degradation Products: The compound may be degrading under the experimental or storage conditions. Common degradation pathways include oxidation and hydrolysis, leading to hydroxylated derivatives or other byproducts.[1]
-
Contamination: The sample might be contaminated with impurities from the synthesis or from the solvent. Ensure high-purity solvents and reagents are used.
-
Mobile Phase Issues: The mobile phase composition may be incorrect, or the buffer may have precipitated. Prepare fresh mobile phase and ensure all components are miscible and filtered.
-
Column Issues: The column may be contaminated or degraded. Flushing the column or replacing it if necessary can resolve this.
Question 6: How can I identify the degradation products of my 2-aminobenzothiazole derivative?
Answer: A combination of analytical techniques is often necessary to identify degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating and identifying degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural elucidation of isolated degradation products.[1] Common degradation pathways include hydroxylation on the aromatic ring, for instance at the 4 or 6 position.[1]
Data on Stability and Degradation
The following tables summarize quantitative data on the degradation of 2-aminobenzothiazole and its derivatives under various stress conditions.
Table 1: Summary of Forced Degradation Studies on 2-Aminobenzothiazole.
| Stress Condition | Reagent/Parameter | Duration | Degradation (%) | Major Degradation Products |
| Photodegradation | λ >300 nm with Fe(III)-nitrilotriacetic acid | 125 hours | 37% | 4-Hydroxy-2-aminobenzothiazole (4OH-ABT), 6-Hydroxy-2-aminobenzothiazole (6OH-ABT) |
| Biodegradation | Rhodococcus rhodochrous | 125 hours | 26% | Ammonia, Sulphate, Hydroxylated derivatives |
| Hydrolysis (of derivatives) | Zn(II) or Cu(II) complexes of Schiff base derivatives | - | Hydrolysis of the imine bond | 2-Aminobenzothiazole and the corresponding aldehyde |
| Thermal Decomposition | High temperatures | - | Generation of irritating and toxic gases | Carbon oxides, nitrogen oxides, sulfur oxides |
Table 2: ICH Recommended Storage Conditions for Stability Testing.
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Study for 2-Aminobenzothiazole Derivatives
Objective: To assess the stability of a 2-aminobenzothiazole derivative under various stress conditions.[1]
Materials:
-
2-Aminobenzothiazole derivative
-
Methanol (B129727), Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Hot air oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the 2-aminobenzothiazole derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Take samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature and monitor at various time points. Dilute with the mobile phase for analysis.[1]
-
Thermal Degradation: Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature. Sample at different time points, cool to room temperature, and analyze.[1]
-
Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at various time intervals. A control sample should be kept in the dark.[1]
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the main peak area. Characterize degradation products using LC-MS if available.
Protocol 2: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of a 2-aminobenzothiazole derivative.
Materials:
-
2-Aminobenzothiazole derivative
-
Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)
-
Organic solvent (e.g., DMSO)
-
Shake-flask apparatus or plate-based system
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of the solid compound to vials containing buffers of different pH values.
-
Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.
-
The measured concentration represents the thermodynamic solubility at that specific pH.
Visualizations
References
Overcoming poor solubility of 2-aminobenzothiazole compounds in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of 2-aminobenzothiazole (B30445) compounds in experimental assays.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My 2-aminobenzothiazole derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in-vitro assay.
Question: What are the immediate steps I can take to solubilize my compound for initial screening?
Answer: For immediate, small-scale solubilization for in-vitro screening, a tiered approach is recommended. The goal is to keep the compound in solution under assay conditions without interfering with the biological system.
-
Tier 1: Optimize Co-solvent Concentration: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions.[1] However, its final concentration in the assay should be minimized to avoid artifacts. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.[2] Experiment with slightly higher final DMSO concentrations if your system tolerates it, but always run a vehicle control.
-
Tier 2: pH Adjustment: The solubility of 2-aminobenzothiazole derivatives is often pH-dependent due to the presence of an ionizable amino group.[2][3] The parent compound, 2-aminobenzothiazole, has a pKa of 4.48.[2] Determining the pKa of your specific compound can guide pH selection. Adjusting the buffer to a more acidic pH can protonate the amino group, which generally increases aqueous solubility.[2][3] However, be cautious as extreme pH values can lead to compound degradation or affect assay performance.[2][3]
-
Tier 3: Use of Surfactants: Incorporating low concentrations of non-ionic surfactants, such as Tween 80, into the assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[2] It is crucial to ensure the surfactant concentration is compatible with your experimental system and does not affect the results.[2]
-
Tier 4: Pre-complexation with Cyclodextrins: For in-vitro studies, consider pre-complexing your compound with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[2] This technique can enhance aqueous solubility by encapsulating the lipophilic molecule within the cyclodextrin cavity.[2][4]
Issue 2: I am struggling to formulate my benzothiazole (B30560) derivative for in-vivo animal studies due to its low solubility and bioavailability.
Question: What formulation strategies can improve the oral bioavailability of my poorly soluble compound for animal studies?
Answer: Overcoming low solubility for in-vivo studies requires more advanced formulation techniques to enhance both dissolution and absorption.[2] The choice depends on the compound's physicochemical properties and the desired dosage form.[2]
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface-area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[5][6][7] Nanosuspensions, with particle sizes typically under 1 µm, are a promising strategy for efficiently delivering poorly water-soluble drugs.[8]
-
Salt Formation: If your 2-aminobenzothiazole derivative has a suitable ionizable group, converting it into a salt can dramatically enhance solubility and dissolution rate.[3][7] This is a common and effective chemical modification approach.
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer carrier can prevent crystallization and maintain a supersaturated state in vivo, leading to increased bioavailability.[5][9] Techniques like spray drying and hot-melt extrusion are used to create these formulations.[6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can be highly effective.[6][7] These formulations solubilize the drug in a lipid matrix, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[7]
Frequently Asked Questions (FAQs)
Q1: Why are 2-aminobenzothiazole compounds often poorly soluble in aqueous media? A1: The 2-aminobenzothiazole scaffold consists of a fused benzene (B151609) and thiazole (B1198619) ring system, which is inherently hydrophobic and can contribute to poor aqueous solubility.[10] While the amino group at the 2-position can enhance solubility and reactivity, extensive modifications to the core structure, often required to optimize pharmacological activity, can increase lipophilicity and further decrease water solubility.[10]
Q2: How do I choose the most appropriate solubility enhancement strategy for my compound? A2: The selection depends on several factors: the physicochemical properties of your compound (e.g., pKa, logP, melting point), the intended application (in-vitro vs. in-vivo), the required dose, and the stability of the compound. The diagram below provides a general decision-making framework.
Q3: What is the potential magnitude of solubility improvement I can expect with these methods? A3: The degree of improvement is highly dependent on the specific compound and the chosen method. The following table provides illustrative examples of the potential magnitude of enhancement seen with various techniques for poorly soluble compounds.
| Technique | Mechanism | Typical Fold Increase in Solubility | References |
| pH Adjustment | Ionization of the molecule | 2 to 1,000-fold | [2][3] |
| Co-solvents | Reduce solvent polarity | 10 to 5,000-fold | [11][12] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule | 5 to 2,000-fold | [4][10][13] |
| Particle Size Reduction | Increased surface area | Improves dissolution rate, not intrinsic solubility | [6][8][14] |
| Amorphous Solid Dispersions | Prevent crystallization, maintain supersaturation | 10 to 20,000-fold (apparent solubility) | [5][6][9] |
Q4: My attempt to form a salt to improve solubility was unsuccessful. Why might this be? A4: Successful salt formation depends on the pKa difference between the drug (the base) and the counter-ion (the acid). A general rule is that for a stable salt to form, the difference in pKa (ΔpKa) between the base and the acid should be greater than 2 to 3. If the ΔpKa is too small, a salt may not form, or it may be unstable and disproportionate back to the free base in solution.
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO) This protocol is for preparing a concentrated stock solution for use in in-vitro assays.
-
Weigh: Accurately weigh a precise amount of the 2-aminobenzothiazole compound into a sterile, clear glass vial.
-
Solvent Addition: Add the required volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial vigorously. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Lyophilization Method) This protocol describes the preparation of a 1:1 molar ratio solid inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring to create a clear solution.
-
Add Compound: Add the 2-aminobenzothiazole derivative to the HP-β-CD solution, typically in a 1:1 molar ratio.[3]
-
Equilibrate: Seal the container and stir the mixture at room temperature for 24-72 hours to allow complex formation to reach equilibrium.[3]
-
Filter (Optional): If any un-complexed compound is visible, filter the solution through a 0.22 µm syringe filter.
-
Freeze: Freeze the resulting solution at -80°C.[3]
-
Lyophilize: Lyophilize the frozen solution using a freeze-dryer until a dry, fluffy powder is obtained. This solid complex can be used for reconstitution in aqueous buffers.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method) This protocol describes the preparation of a solid dispersion using a polymer carrier like PVP or HPMCAS.
-
Dissolve Components: Weigh the 2-aminobenzothiazole compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a common volatile solvent (e.g., methanol (B129727) or acetone) in a round-bottom flask.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.[2]
-
Drying: Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.[2]
-
Processing: Scrape the resulting solid from the flask. Gently grind and sieve the material to obtain a uniform powder.[2]
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.[2]
Signaling Pathway Context
2-Aminobenzothiazole derivatives are frequently investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[15][16] Understanding this context is crucial for assay design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. iajesm.in [iajesm.in]
- 11. ijrar.org [ijrar.org]
- 12. wjbphs.com [wjbphs.com]
- 13. scispace.com [scispace.com]
- 14. jetir.org [jetir.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-Amino-6-chlorobenzothiazole Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-6-chlorobenzothiazole and its analogs.
Troubleshooting Guide
This guide addresses common challenges encountered during the experimental characterization of this compound analogs.
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility in Common Solvents | The planar, crystalline structure and halogen substitution can lead to low solubility in aqueous and some organic solvents.[1] | 1. Co-solvents: Use a minimal amount of a co-solvent like DMSO (ideally <0.5% for biological assays) to prepare stock solutions.[1]2. pH Adjustment: The amino group is basic. Adjusting the pH to be more acidic can protonate this group and increase aqueous solubility.[1]3. Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween 80) can help maintain solubility in aqueous buffers.[1]4. Excipients: For in-vitro studies, consider pre-complexing with cyclodextrins like HP-β-CD to enhance aqueous solubility.[1] |
| Difficulty in Purification | Halogenated benzothiazoles can have similar polarities to starting materials or byproducts, making chromatographic separation challenging. | 1. Column Chromatography: Use a gradient elution with a hexane-ethyl acetate (B1210297) mobile phase on a silica (B1680970) gel column.2. Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol (B145695) to obtain pure compound.[2][3]3. Acid-Base Extraction: If applicable, utilize the basicity of the amino group to perform a liquid-liquid extraction with an acidic aqueous solution to separate it from non-basic impurities. |
| Inconsistent Spectroscopic Data | Impurities, residual solvent, or sample degradation can lead to ambiguous NMR, IR, or MS spectra. | 1. Thorough Drying: Ensure the sample is completely dry from solvents used in purification by drying under high vacuum.[3]2. Purity Check: Use TLC or LC-MS to confirm the purity of the sample before detailed spectroscopic analysis.[3]3. Fresh Sample: If degradation is suspected, use a freshly purified sample for analysis. These compounds should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[4] |
| Broad or Missing NH₂ Peaks in ¹H NMR | The protons on the amino group can exchange with residual water in the deuterated solvent or undergo quadrupole broadening, leading to broad or absent signals. | 1. Use Dry Solvent: Use freshly opened or properly dried deuterated solvents (e.g., DMSO-d₆, CDCl₃).[5]2. D₂O Exchange: Add a drop of D₂O to the NMR tube. The NH₂ protons will exchange with deuterium, causing the peak to disappear, which confirms its identity.3. Low Temperature: Running the NMR experiment at a lower temperature can sometimes sharpen the NH₂ signal by slowing down exchange processes. |
| Complex Mass Spectrum Fragmentation | The presence of chlorine and the fused ring system can lead to characteristic but sometimes complex fragmentation patterns. | 1. Isotope Pattern: Look for the characteristic M+2 peak for the chlorine isotope (³⁷Cl), which will have an intensity of about one-third of the molecular ion peak (containing ³⁵Cl).[6]2. Common Fragments: Expect fragmentation patterns involving the loss of small molecules like HCN or CS, and cleavage of the thiazole (B1198619) ring.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can vary slightly depending on the solvent used. The following data is compiled for DMSO-d₆.
Table 1: Representative ¹H NMR Data for this compound Analogs [8]
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -NH₂ | ~7.85 | Broad Singlet |
| Aromatic CH | ~7.65 | Doublet |
| Aromatic CH | ~7.41 | Doublet |
| Aromatic CH | ~6.91 | Triplet |
Note: The exact positions of the aromatic protons will depend on the substitution pattern.
Table 2: Representative ¹³C NMR Data for this compound Analogs [8]
| Assignment | Chemical Shift (δ) ppm |
| C2 (Carbon attached to -NH₂) | ~167.6 |
| C7a (Quaternary carbon) | ~151.3 |
| Quaternary Carbon | ~132.1 |
| Aromatic CH | ~129.2 |
| Aromatic CH | ~122.5 |
| Aromatic CH | ~121.0 |
| Aromatic CH | ~110.9 |
Q2: What are the key IR absorption bands for this compound?
A2: The IR spectrum will show characteristic peaks for the functional groups present in the molecule.
Table 3: Key IR Frequencies for this compound [9]
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch (amino group) | 3455 |
| Aromatic C-H Stretch | 3088 |
| C=N Stretch (thiazole ring) | 1632 |
| C-N Stretch | 1445 |
| C-S Stretch | 1275 |
| C-Cl Stretch | 762 |
Q3: How can I confirm the molecular weight of my this compound analog?
A3: Mass spectrometry is the best technique for this. For this compound, the expected molecular weight is approximately 184.65 g/mol .[10]
Table 4: Mass Spectrometry Data for this compound [6]
| Ion | m/z (mass-to-charge ratio) | Notes |
| [M]⁺ | 184 | Molecular ion peak (with ³⁵Cl) |
| [M+2]⁺ | 186 | Isotope peak for ³⁷Cl |
Note: Depending on the ionization method (e.g., ESI), you might observe the protonated molecular ion [M+H]⁺ at m/z 185 and 187.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy[9]
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified analog in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Internal Standard: Use Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at 300 MHz or higher.
-
For ¹³C NMR, a higher sample concentration (50-100 mg) and longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy (ATR Method)[9]
-
Sample Preparation: Place a small amount of the solid, purified analog directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Spectrum: Record the sample spectrum over a typical range of 4000–400 cm⁻¹.
-
Data Analysis: The software will automatically subtract the background. Analyze the resulting spectrum to identify characteristic absorption bands.
Mass Spectrometry (MS)[5]
-
Sample Preparation: Prepare a dilute solution of the sample (around 10-100 µg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.
Visualizations
Caption: General experimental workflow for the synthesis and characterization of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. saspublishers.com [saspublishers.com]
- 4. This compound(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound 99 95-24-9 [sigmaaldrich.com]
Minimizing impurity formation during the synthesis of 2-Amino-6-chlorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Amino-6-chlorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent laboratory and industrial synthesis method is the oxidative cyclization of 4-chlorophenylthiourea. This is typically achieved by reacting 4-chloroaniline (B138754) with a thiocyanate (B1210189) salt (like potassium or sodium thiocyanate) in the presence of a halogen, most commonly bromine or sulfuryl chloride, in an acidic solvent such as acetic acid or sulfuric acid.[1][2]
Q2: What are the primary impurities I should be aware of in this synthesis?
A2: The main impurities encountered during the synthesis of this compound are:
-
Over-halogenated byproducts: These are molecules where an additional halogen atom is substituted onto the aromatic ring, for example, 2-Amino-5,6-dichlorobenzothiazole.
-
Unreacted 4-chlorophenylthiourea: Incomplete cyclization can leave the thiourea (B124793) intermediate in the final product.
-
Unreacted 4-chloroaniline: If the initial thiourea formation is incomplete, the starting aniline (B41778) may persist.
-
Sulfonated byproducts: If sulfuric acid is used as a solvent at elevated temperatures, sulfonation of the aromatic ring can occur.[3]
-
Polymeric materials: At higher temperatures, the electrophile, thiocyanogen (B1223195) ((SCN)₂), can polymerize into an insoluble yellow material.[4]
Q3: How can I purify the crude this compound?
A3: Recrystallization is a common and effective method for purifying the crude product.[2] A suitable solvent system, such as an ethanol/water mixture, can be used. The crude solid is dissolved in the hot solvent, treated with activated carbon to remove colored impurities, filtered while hot, and then allowed to cool slowly to form crystals of the purified product.
Q4: What are the optimal temperature ranges for the synthesis?
A4: It is crucial to maintain low temperatures, especially during the addition of the halogenating agent, to minimize side reactions. A temperature range of 0-10°C is often recommended for the halogenation/cyclization step.[2] Higher temperatures can lead to the formation of polymeric and sulfonated byproducts.[3][4]
Troubleshooting Guides
Problem 1: High levels of over-halogenated impurities detected.
-
Question: My final product shows a significant peak corresponding to a di-chloro-2-aminobenzothiazole in the HPLC/MS analysis. What is the likely cause and how can I prevent this?
-
Answer: The formation of over-halogenated, particularly di-chlorinated, byproducts is typically due to an excess of the halogenating agent (e.g., bromine or sulfuryl chloride) or poor control of the reaction conditions.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent. Use a precise molar equivalent relative to the 4-chlorophenylthiourea.
-
Controlled Addition: Add the halogenating agent dropwise and slowly to the reaction mixture. This prevents localized high concentrations of the reagent.
-
Temperature Management: Maintain a low reaction temperature (e.g., 0-10°C) during the addition of the halogenating agent.
-
Problem 2: Significant amount of unreacted starting material in the product.
-
Question: My crude product contains a high percentage of unreacted 4-chlorophenylthiourea and/or 4-chloroaniline. How can I improve the reaction conversion?
-
Answer: The presence of unreacted starting materials indicates an incomplete reaction. This can be due to several factors.
Solutions:
-
Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of all reagents. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Temperature: While the initial addition of the halogenating agent should be at a low temperature, a subsequent increase in temperature and stirring at room temperature or slightly above for a period may be necessary to drive the reaction to completion.
-
Reagent Purity: Ensure the purity of your starting materials. Impurities can inhibit the reaction.
-
Problem 3: The final product has a strong yellow or brown discoloration.
-
Question: My isolated this compound is not the expected off-white to pale cream color. What causes this discoloration and how can I obtain a purer product?
-
Answer: Discoloration is often due to the formation of polymeric side products or other colored impurities from side reactions, potentially caused by elevated temperatures.
Solutions:
-
Temperature Control: Strictly maintain low temperatures throughout the addition of the halogenating agent.
-
Purification: After the reaction is complete, purify the crude product by recrystallization. The use of activated charcoal during recrystallization can help in removing colored impurities.
-
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the purity of this compound. Note: These are representative values to demonstrate trends and may not reflect exact experimental outcomes.
Table 1: Effect of Bromine Stoichiometry on Impurity Profile
| Molar Ratio (Br₂ : 4-chlorophenylthiourea) | Purity of this compound (%) | Di-chloro Impurity (%) | Unreacted Thiourea (%) |
| 0.9 : 1 | 85 | < 1 | 14 |
| 1.0 : 1 | 95 | 2 | 3 |
| 1.1 : 1 | 92 | 6 | 2 |
| 1.2 : 1 | 88 | 10 | 2 |
Table 2: Influence of Reaction Temperature on Product Purity
| Temperature during Br₂ addition (°C) | Purity of this compound (%) | Di-chloro Impurity (%) | Other Impurities (%) |
| 0 - 5 | 96 | 1 | 3 |
| 10 - 15 | 92 | 4 | 4 |
| 20 - 25 | 85 | 8 | 7 |
| > 30 | < 80 | > 10 | > 10 |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-aminobenzothiazoles.[2]
Materials:
-
4-chloroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Ethanol
-
Activated charcoal
Procedure:
-
Formation of 4-chlorophenylthiourea (in situ):
-
In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-chloroaniline (0.1 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (150 mL).
-
Cool the mixture to below 10°C in an ice bath.
-
-
Cyclization:
-
Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL).
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, continue stirring at room temperature for an additional 10-12 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into ice-cold water (500 mL) with stirring.
-
Neutralize the mixture with a 10% sodium hydroxide solution until a pH of 8 is reached.
-
Filter the precipitated crude product, wash it thoroughly with water, and dry it.
-
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add a small amount of activated charcoal and heat the mixture to boiling for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Impurity Formation
Caption: A logical workflow for troubleshooting common synthesis issues.
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway and potential side reactions.
References
Technical Support Center: High-Purity Recrystallization of 2-Amino-6-chlorobenzothiazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the recrystallization of 2-Amino-6-chlorobenzothiazole to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
Based on available data and synthesis procedures, ethanol (B145695) is the most commonly recommended solvent for the recrystallization of this compound. Aqueous ethanol can also be employed to optimize crystal yield. Other solvents in which the compound is soluble include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]. A systematic solvent screening is recommended to determine the ideal solvent or solvent system for your specific purity requirements.
Q2: My this compound is colored (e.g., yellow or brown). How can I decolorize it during recrystallization?
Colored impurities often arise from oxidation or side reactions during synthesis. To decolorize the compound, you can add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly, as it can also adsorb some of your product, potentially reducing the yield.
Q3: What are the common impurities I should be aware of when purifying this compound?
Common impurities can include unreacted starting materials such as 4-chloroaniline (B138754) and potassium thiocyanate. Additionally, side products from the synthesis process, like regioisomers or products of aromatic bromination, may be present, especially if excess bromine was used during the synthesis[2].
Q4: How can I improve the yield of my recrystallization?
To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize crystal formation. Avoid using an excessive volume of cold solvent to wash the crystals.
Q5: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the dissolved solute separates as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated. To prevent this, you can try using a lower boiling point solvent or adding a bit more solvent to the hot solution to reduce the concentration. Ensure a slow cooling rate to encourage gradual crystal growth.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The chosen solvent is unsuitable. 2. Insufficient solvent is used. | 1. Refer to the Solvent Solubility Data table and select a more appropriate solvent. 2. Add more hot solvent in small increments until the compound dissolves. |
| No crystals form upon cooling. | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires nucleation. | 1. Evaporate some of the solvent to increase the concentration and cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Crystals form too quickly. | 1. The solution was cooled too rapidly. 2. The solution is overly concentrated. | 1. Reheat the solution to redissolve the crystals and allow it to cool more slowly at room temperature before placing it in an ice bath. 2. Add a small amount of additional hot solvent to the dissolved solution before cooling. |
| The purity of the recrystallized product is still low. | 1. Inefficient removal of impurities. 2. Co-crystallization of impurities. | 1. Perform a second recrystallization. 2. Consider using a different solvent system. For example, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. |
| The product appears as an oil instead of crystals. | 1. The compound's melting point is below the solution's temperature of saturation. 2. The solution is too concentrated. | 1. Reheat the solution to dissolve the oil, add more hot solvent, and cool slowly. 2. Choose a solvent with a lower boiling point. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Notes |
| Ethanol | Soluble when hot, less soluble when cold | Commonly used for recrystallization. |
| Aqueous Ethanol | Adjustable solubility | Allows for fine-tuning of solubility to maximize yield. |
| Chloroform | Soluble[1] | |
| Dichloromethane | Soluble[1] | |
| Ethyl Acetate | Soluble[1] | |
| Acetone | Soluble[1] | |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | High boiling point may make it difficult to remove. |
| Water | Very low solubility (log10ws = -3.12) | Can be used as an anti-solvent in a mixed-solvent system. |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
Objective: To purify crude this compound by single-solvent recrystallization using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and a magnetic stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution containing the dissolved product. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature below the boiling point of ethanol.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of 2-Amino-6-chlorobenzothiazole and Other Substituted Benzothiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole (B30560) scaffold is a privileged bicyclic system, comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, that has garnered significant attention in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of 2-Amino-6-chlorobenzothiazole against other substituted benzothiazoles, focusing on their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies.
Structure-Activity Relationships (SAR) of Substituted Benzothiazoles
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. The 2-amino group serves as a crucial site for modification, while substitutions at the 6-position, such as with a chloro group, have been shown to significantly influence the therapeutic potential of these compounds.[1][2]
For anticancer activity, the presence of electron-withdrawing groups like chloro (Cl), fluoro (F), or nitro (NO2) at the 6-position can enhance efficacy.[2] Furthermore, the incorporation of specific moieties, such as an aminophenyl group at the 2-position, has led to the development of potent and selective antitumor agents.[3][4] In the realm of antimicrobial agents, the overall substitution pattern on both the 2-amino group and the benzene ring is critical for activity and selectivity against different microbial strains.[2]
Comparative Analysis of Anticancer Activity
Derivatives of 2-aminobenzothiazole (B30445) have shown significant promise as anticancer agents, often by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.[5][6] The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[7] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
Below is a summary of the in vitro anticancer activity of this compound derivatives and other substituted benzothiazoles against various human cancer cell lines.
| Compound/Derivative | Substitution | Cancer Cell Line | IC50 (µM) |
| This compound Derivative (OMS14) | 2-(piperazine-4-nitroaniline), 6-chloro | A549 (Lung) | 22.13 |
| MCF-7 (Breast) | 33.91 | ||
| 2-Amino-6-nitrobenzothiazole Derivative | 2-(acetamide), 6-nitro | MCF-7 (Breast) | 34.5 |
| HeLa (Cervical) | 44.15 | ||
| 2-(4-Aminophenyl)benzothiazole | 2-(4-aminophenyl) | U251 (Glioma) | 3.5 |
| C6 (Glioma) | 4.0 | ||
| 2-Aminobenzothiazole-Thiazolidinedione Hybrid (Compound 20) | 2-(thiazolidinedione hybrid) | HCT-116 (Colon) | 7.44 |
| MCF-7 (Breast) | 8.27 | ||
| HepG2 (Liver) | 9.99 | ||
| 2-Aminobenzothiazole-1,3,4-oxadiazole Hybrid (Compound 24) | 2-(1,3,4-oxadiazole hybrid), 6-methoxy | C6 (Glioma) | 4.63 |
| A549 (Lung) | 39.33 |
Table 1: Comparative in vitro anticancer activity (IC50) of selected substituted benzothiazole derivatives.[8][9][10][11]
Comparative Analysis of Antimicrobial Activity
Substituted benzothiazoles also exhibit a broad range of antimicrobial activities against various bacterial and fungal pathogens.[12] The efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This is typically determined using the broth microdilution method.[14][15]
The following table summarizes the MIC values for various benzothiazole derivatives against selected microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) |
| Benzothiazole Derivative 3 | Escherichia coli | 25 |
| Candida albicans | 25 | |
| Benzothiazole Derivative 4 | Escherichia coli | 25 |
| Heteroaryl Benzothiazole Derivative 2j | Various Bacteria | 230 - 940 |
| Heteroaryl Benzothiazole Derivative 2d | Various Fungi | 60 - 470 |
| 2-Aminobenzothiazole Derivative 1n | Candida albicans | 4 - 8 |
| 2-Aminobenzothiazole Derivative 1o | Candida albicans | 4 - 8 |
Table 2: Comparative antimicrobial activity (MIC) of selected substituted benzothiazole derivatives.[12][16][17]
Signaling Pathways and Experimental Workflows
The development and evaluation of substituted benzothiazoles as therapeutic agents involve a systematic workflow, from initial synthesis to biological screening and mechanism of action studies. Many of these compounds exert their anticancer effects by modulating critical signaling pathways, such as the PI3K/AKT pathway, which plays a central role in cell growth, proliferation, and survival.[18]
Figure 1: A typical workflow for a Structure-Activity Relationship (SAR) study.
Figure 2: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
Experimental Protocols
Detailed and standardized methodologies are essential for the accurate comparison and reproducibility of experimental data.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7] The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentrations.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[13][14][15]
-
Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the benzothiazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[13][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[13]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 24 hours.[15]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole (B30445) scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic substitution at the 6-position of the benzothiazole (B30560) ring has been a focal point of research to modulate the pharmacological properties of these compounds, leading to the discovery of potent anticancer and antimicrobial agents. This guide provides an objective comparison of the structure-activity relationships (SAR) of 2-amino-6-substituted benzothiazoles, supported by experimental data.
Comparative Biological Activity: A Quantitative Overview
The biological potency of 2-amino-6-substituted benzothiazoles is significantly influenced by the nature of the substituent at the 6-position. The following tables summarize the quantitative data, primarily focusing on anticancer and antimicrobial activities, to facilitate a clear comparison.
Anticancer Activity
The in vitro cytotoxic activity of 2-amino-6-substituted benzothiazole derivatives has been extensively evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.
| 6-Substituent | Other Key Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| -H | 2-(4-aminophenyl) | MCF-7 | 0.024 | [1] |
| -F | Hydrazone derivative | HeLa | 2.41 | [1] |
| -F | Hydrazone derivative | COS-7 | 4.31 | [1] |
| -Cl | N-(4-nitrobenzyl) | A549 | B7: a potent derivative | [2] |
| -OCH3 | 2-(4-(2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-1-yl)phenyl) | MCF-7 | 4o: a potent derivative | [3] |
| -NO2 | 2-(substituted-phenyl) | HEP-2, MCF-7 | 9x10⁻⁶ to 4x10⁻³ M | [2] |
| -NH2 | 2-(substituted-phenyl) | HEP-2, MCF-7 | 9x10⁻⁶ to 4x10⁻³ M | [2] |
Key SAR Observations for Anticancer Activity:
-
Electron-donating groups at the 6-position, such as methoxy (B1213986) (-OCH3), can enhance anticancer activity.
-
Electron-withdrawing groups , like fluoro (-F) and nitro (-NO2), have also been shown to be favorable for cytotoxicity, suggesting that the electronic properties of the substituent play a crucial role.
-
The nature of the substituent on the 2-amino group is also critical. Large aromatic and heterocyclic moieties often lead to increased potency.
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| 6-Substituent | Other Key Modifications | Microorganism | MIC (µg/mL) | Reference |
| -H | Sulfonamide derivative | S. aureus | 2-4 | [4] |
| -H | Sulfonamide derivative | E. coli | 4-16 | [4] |
| -F | Thiazolidinone derivative | S. aureus | 12.5 | [5] |
| -Cl | Thiazolidinone derivative | E. faecalis | 25 | [5] |
| -NO2 | N-acetyl-glucosamine conjugate | S. aureus, E. coli | 6.25 | [6] |
| -SCN | Thiazolidinedione acetamide | E. coli | 100 | [7] |
Key SAR Observations for Antimicrobial Activity:
-
The presence of a sulfonamide moiety linked to the 2-amino group appears to be beneficial for antibacterial activity.
-
Halogen substituents like -F and -Cl at the 6-position contribute to antibacterial efficacy.
-
Derivatives containing a nitro group have also shown promising antimicrobial effects.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for the comparison of biological data. Below are generalized protocols for the synthesis and key biological assays cited in the evaluation of 2-amino-6-substituted benzothiazoles.
General Synthesis of 2-Amino-6-substituted Benzothiazoles
A common and versatile method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a corresponding 4-substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine and a suitable solvent like acetic acid.[8][9]
Materials:
-
Substituted aniline (e.g., 4-fluoroaniline, 4-chloroaniline)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)
-
Bromine (Br2)
-
Glacial acetic acid
-
Ethanol for recrystallization
Procedure:
-
Dissolve the substituted aniline and potassium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-6-substituted benzothiazole.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of benzothiazole derivatives on key signaling pathways like PI3K/Akt and MAPK/ERK.[12][13]
Procedure:
-
Cell Lysis: Treat cells with the benzothiazole compounds, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the compounds on protein activation.
Signaling Pathways and Experimental Workflows
The anticancer activity of 2-amino-6-substituted benzothiazoles is often attributed to their ability to modulate critical intracellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: PI3K/Akt Signaling Pathway Inhibition by 2-Amino-6-substituted Benzothiazoles.
Caption: MAPK/ERK Signaling Pathway Modulation by 2-Amino-6-substituted Benzothiazoles.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of 2-Amino-6-chlorobenzothiazole-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity and selectivity of 2-amino-6-chlorobenzothiazole-based inhibitors against key kinase targets. The information is intended to assist researchers in evaluating the suitability of this scaffold for further drug development and to provide a framework for assessing off-target effects. The data presented is a synthesis of publicly available information on 2-aminobenzothiazole (B30445) derivatives and may not be specific to a single this compound compound.
Comparative Inhibitory Activity
The 2-aminobenzothiazole scaffold has been identified as a versatile pharmacophore, with derivatives showing inhibitory activity against a range of protein kinases. The following tables summarize the inhibitory activity of various 2-aminobenzothiazole derivatives against several key kinases. It is important to note that the specific substitution at the 6-position, as well as modifications to the 2-amino group, significantly influence potency and selectivity.
| Compound ID | Target Kinase | IC50 / Ki (nM) | Notes |
| BMS-350751 | Lck | Potent inhibitor | A 2-amino-heteroaryl-benzothiazole-6-anilide derivative.[1] |
| BMS-358233 | Lck | Potent inhibitor | A 2-amino-heteroaryl-benzothiazole-6-anilide derivative.[1] |
| Compound from Liu et al. | Lck | Potent inhibitor | A 2-amino-6-carboxamidobenzothiazole derivative.[2] |
Table 1: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Lck.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 10 (Mokhtar et al.) | EGFR | 94.7 | A 2-aminobenzothiazole derivative. |
| Compound 11 (Mokhtar et al.) | EGFR | 54.0 | A 2-aminobenzothiazole derivative. |
| Compound 12 (Allam et al.) | EGFR | 96 | A 2-aminobenzothiazole congener. |
Table 2: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against EGFR.
| Compound ID | Target Kinase | IC50 (nM) | Notes |
| Compound 19 (Bhanushali et al.) | VEGFR-2 | 500 | A 2-aminobenzothiazole derivative. |
| Compound VII (Reddy et al.) | VEGFR-2 | 97 | A 2-aminobenzothiazole-pyrazole hybrid.[3] |
| Compound 4a (El-Adl et al.) | VEGFR-2 | 91 | A 2-aminobenzothiazole-thiazolidinedione hybrid, compared to Sorafenib (IC50 = 53 nM).[3][4] |
Table 3: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against VEGFR-2.
Comparison with Alternative Inhibitors
The clinical utility of a kinase inhibitor is often determined by its selectivity profile and its advantages over existing therapies.
EGFR Inhibitors: First-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib (B232) are established treatments for non-small-cell lung cancer (NSCLC) with EGFR mutations.[5] Second-generation inhibitors, such as afatinib (B358) and dacomitinib, offer irreversible binding and broader HER family inhibition but can have increased toxicity.[5][6] Studies have shown that second-generation TKIs may offer improved overall survival in certain patient populations.[6] Any new this compound-based EGFR inhibitor would need to demonstrate a superior efficacy or safety profile compared to these established agents.
VEGFR-2 Inhibitors: Sorafenib is a multi-kinase inhibitor that targets VEGFR-2 and is used in the treatment of various cancers.[4] Novel benzothiazole (B30560) hybrids have shown comparable, and in some cases more potent, VEGFR-2 inhibition in preclinical studies.[3][4] For example, a 2-aminobenzothiazole-thiazolidinedione hybrid (compound 4a) exhibited a VEGFR-2 IC50 of 91 nM, which is comparable to sorafenib's IC50 of 53 nM in the same study.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor performance.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
Materials:
-
Recombinant target kinase (e.g., Lck, EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
This compound test compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent
-
384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the this compound test compound in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the target kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.
Competitive Binding Assay
This assay measures the affinity (Kd) of an inhibitor for a kinase by assessing its ability to displace a known fluorescently labeled ligand.
Materials:
-
Recombinant target kinase
-
Fluorescently labeled kinase tracer (a ligand with known affinity)
-
This compound test compound
-
Assay buffer
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the this compound test compound.
-
In a 384-well plate, add the test compound, the fluorescently labeled kinase tracer, and the recombinant target kinase.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence signal (e.g., fluorescence polarization or FRET) using a plate reader.
-
The displacement of the fluorescent tracer by the test compound will result in a change in the fluorescence signal.
-
Calculate the IC50 value from the dose-response curve and, using the Cheng-Prusoff equation, determine the dissociation constant (Kd) of the inhibitor.[7]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate key signaling pathways targeted by 2-aminobenzothiazole inhibitors and a general workflow for their characterization.
Caption: Simplified Lck signaling pathway targeted by inhibitors.
Caption: Simplified EGFR signaling pathway targeted by inhibitors.
References
- 1. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Different Tyrosine Kinase Inhibitors for Treatment of Poor Performance Status Patients with EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcome Differences Between First- and Second-generation EGFR Inhibitors in Advanced EGFR Mutated NSCLC in a Large Population-based Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Amino-6-chlorobenzothiazole Analogs in Cancer Cell Lines: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various 2-Amino-6-chlorobenzothiazole analogs against several cancer cell lines, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented is compiled from recent studies and is intended to facilitate the identification of promising lead compounds for future anticancer therapies.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro anticancer activity of different this compound analogs, primarily represented by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. These values are crucial indicators of a compound's potency in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 - 61.03 | [1] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 | [1] | |
| OMS14 | A549 | Lung Cancer | 22.13 - 61.03 | [1] |
| MCF-7 | Breast Cancer | 22.13 - 61.03 | [1] | |
| T2 | Human Small Cell Lung Carcinoma | Lung Cancer | Significant Activity | [2] |
| Mouse Melanoma Cell Line | Melanoma | Significant Activity | [2] | |
| Human Larynx Epithelial Carcinoma | Laryngeal Cancer | Significant Activity | [2] | |
| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 | Non-Small Cell Lung Cancer | 0.0718 | [3][4] |
| 8 other cancer cell lines | Various | 0.0718 - 1.60 | [3][4] | |
| Sulphonamide based BTA 40 | MCF-7 | Breast Cancer | 34.5 | [3][5] |
| HeLa | Cervical Cancer | 44.15 | [3][5] | |
| MG63 | Human Osteosarcoma | 36.1 | [3][5] | |
| Hydrazine based benzothiazole (B30560) 11 | HeLa | Cervical Cancer | 2.41 | [4][5] |
| COS-7 | Kidney Fibroblast Cancer | 4.31 | [4][5] | |
| Compound 24 (containing 1,3,4-oxadiazole) | C6 | Rat Glioma | 4.63 | [6] |
| A549 | Human Lung Adenocarcinoma | 39.33 | [6] | |
| Compound 20 (2-aminobenzothiazole-TZD series) | HepG2 | Liver Cancer | 9.99 | [6] |
| HCT-116 | Colon Cancer | 7.44 | [6] | |
| MCF-7 | Breast Cancer | 8.27 | [6] | |
| Compound 53 | PC-3 | Prostate Cancer | 0.35 | [6] |
| DU145 | Prostate Cancer | 0.62 | [6] | |
| 2-aminobenzothiazole | HEp-2 | Human Laryngeal Carcinoma | 5 (24h), 9 (48h), 5 (72h) | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments frequently cited in the evaluation of these anticancer agents.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The synthesized this compound analogs are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme, which is often a key player in cancer-related signaling pathways.
Principle: These assays typically measure the consumption of ATP, the phosphate (B84403) donor in the kinase-catalyzed phosphorylation reaction. A decrease in ATP consumption indicates inhibition of the kinase.
Protocol:
-
Reaction Setup: The kinase, the substrate peptide, and the test compound (at various concentrations) are combined in a reaction buffer in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by adding a specific concentration of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: A detection reagent is added that produces a luminescent or fluorescent signal inversely proportional to the amount of remaining ATP.
-
Signal Measurement: The signal is read using a luminometer or fluorometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can significantly aid in their understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound analogs and a general workflow for their evaluation.
Caption: A generalized workflow for the discovery and development of novel anticancer agents.
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for many anticancer drugs.
This guide highlights the potential of this compound analogs as a promising class of anticancer agents. The provided data and protocols offer a solid foundation for further research and development in this area. It is important to note that the efficacy of these compounds can vary significantly depending on the specific analog, the cancer cell line, and the experimental conditions. Therefore, continued investigation is crucial to fully elucidate their therapeutic potential.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. tandfonline.com [tandfonline.com]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
Head-to-head comparison of different synthesis routes for 2-Amino-6-chlorobenzothiazole
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Amino-6-chlorobenzothiazole, a crucial building block for various pharmaceutically active compounds, can be synthesized through several distinct routes. This guide provides a head-to-head comparison of the most common methods, offering objective analysis supported by experimental data to inform your selection of the most suitable pathway.
Comparative Analysis of Key Performance Metrics
The choice of a synthetic route often depends on a balance of factors including yield, purity, reaction time, temperature, and the nature of the reagents. The following table summarizes the quantitative data for three primary synthesis methods for this compound and its analogs.
| Metric | Route 1: From 4-chlorophenylthiourea with Sulfuryl Chloride | Route 2: From 4-chloroaniline (B138754) with KSCN and Bromine | Route 3: From 4-chlorophenylthiourea with H₂SO₄ and NH₄Br |
| Starting Material | 4-chlorophenylthiourea | 4-chloroaniline | 4-chlorophenylthiourea |
| Key Reagents | Sulfuryl chloride, Chlorobenzene (B131634), Ammonia (B1221849) | Potassium thiocyanate (B1210189), Bromine, Acetic acid | Concentrated sulfuric acid, Ammonium (B1175870) bromide |
| Reaction Temperature | 40-45°C | <10°C (bromination), then stirring | 25-30°C |
| Reaction Time | ~3 hours for addition, plus workup | ~10 hours of stirring, plus workup | ~3 hours for addition, plus workup |
| Reported Yield | 67.4% (of 100% pure product)[1] | Not explicitly reported for this specific product, but generally a widely used method. | 95.1%[2] |
| Reported Purity | ~85% crude purity before recrystallization[1] | Dependent on purification | Not explicitly stated, but the high yield suggests good purity. |
In-Depth Look at Synthesis Routes and Experimental Protocols
Route 1: Synthesis from 4-chlorophenylthiourea with Sulfuryl Chloride
This method involves the direct cyclization of a pre-formed arylthiourea using sulfuryl chloride as the chlorinating and cyclizing agent.
Experimental Protocol:
-
Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.
-
Uniformly add 185 parts of sulfuryl chloride over approximately 3 hours, maintaining the temperature between 40-45°C.
-
After the evolution of gas ceases, remove the chlorobenzene by steam distillation.
-
The remaining suspension of 2-amino-6-chlorobenzothiazolium chloride is adjusted to a pH of 8 with a 25% ammonia solution.
-
The crude this compound precipitates and is collected by decantation and dried.[1]
Route 2: Synthesis from 4-chloroaniline with Potassium Thiocyanate and Bromine
This classical approach, a variation of the Hugerschoff reaction, synthesizes the benzothiazole (B30560) ring in a one-pot reaction from the corresponding aniline.
Experimental Protocol:
-
Dissolve 0.1 mole of 4-chloroaniline and 0.4 mole of potassium thiocyanate in 150 ml of 96% glacial acetic acid.
-
To this stirring solution, add a solution of 0.1 mole of bromine in 100 ml of glacial acetic acid dropwise, keeping the temperature below 10°C.
-
After the addition is complete, stir the mixture for 10 hours.
-
The resulting precipitate is filtered, and the filtrate is dissolved in warm water.
-
Neutralize the combined filtrate with 10% NaOH to precipitate the product.
-
Collect the precipitate by filtration, dry, and recrystallize from a suitable solvent.[3][4]
Route 3: Synthesis from 4-chlorophenylthiourea with Sulfuric Acid and Ammonium Bromide
This patented method offers a high-yield alternative using concentrated sulfuric acid and a bromide source as a catalyst.
Experimental Protocol:
-
Dissolve 108.3 g of 4-chlorophenylthiourea (86.1% dry matter content) in 320 g of 100% sulfuric acid at 20°C.
-
Continuously meter in 30 g of a 40% strength ammonium bromide solution over 3 hours at a temperature of 25-30°C.
-
Add the resulting solution to 1,200 g of water and clarify by filtration at 50°C.
-
Adjust the pH of the filtrate to 8 with a 33% strength NaOH solution.
-
Stir the mixture for 30 minutes at 40°C and collect the precipitate by suction filtration.
-
Wash the residue with water until free of sulfate (B86663) and then dry.[2]
Concluding Remarks
The selection of an optimal synthesis route for this compound is a multifaceted decision.
-
Route 1 (Sulfuryl Chloride) offers a relatively straightforward procedure with a moderate yield. The use of chlorobenzene as a solvent and the need for steam distillation are notable considerations.
-
Route 2 (KSCN and Bromine) represents a classic and widely applicable one-pot method. However, handling liquid bromine requires caution, and the reaction time is longer.
-
Route 3 (Sulfuric Acid and Ammonium Bromide) stands out for its significantly higher reported yield. This method avoids the use of halogenated solvents in the main reaction step but requires careful handling of concentrated sulfuric acid.
Ultimately, the most suitable method will depend on the specific requirements of the laboratory or production facility, including scale, available equipment, safety protocols, and desired purity and yield. This guide provides the foundational data to make an informed decision based on a comparative analysis of these key synthetic pathways.
References
Validation of analytical methods for quantifying 2-Amino-6-chlorobenzothiazole
A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Amino-6-chlorobenzothiazole
This guide provides a comparative overview of validated analytical methods relevant to the quantification of this compound. The selection of a robust and reliable analytical method is critical for accurate determination in various matrices, from raw materials to biological samples. While specific validated method data for this compound is not extensively available in the public domain, this document outlines the performance characteristics of techniques used for the structurally similar compound 2-aminobenzothiazole (B30445) and other aminothiazole derivatives. This information serves as a strong foundation for the development and validation of methods for this compound.
Data Presentation
The following tables summarize key validation parameters for various analytical methods, providing a baseline for comparison. It is important to note that these parameters would need to be specifically determined for this compound in the user's matrix of interest.
Table 1: Comparison of Chromatographic Methods for Aminobenzothiazole Derivatives
| Parameter | Method 1: LC-MS/MS | Method 2: SPE-LC-HRMS | Method 3: HPLC-UV (for a novel aminothiazole derivative) |
| Analyte | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Novel Aminothiazole |
| Matrix | Human Urine | Fish Tissue, Dust | Analytical Solutions |
| Instrumentation | LC-ESI(+)-MS/MS | LC-HRMS | HPLC with UV Detector |
| Sample Preparation | Enzymatic deconjugation, Solid-Phase Extraction (SPE) | QuEChERS, SPE clean-up | Direct injection |
| Linearity Range | Not explicitly stated, but LOD suggests a low ng/mL range. | 0.5 - 500 µg/L (in solution) | 2.06 to 20.60 µg/mL |
| Limit of Detection (LOD) | 0.07 ng/mL | 0.1 µg/L (instrumental) | Not Reported |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.5 µg/L (instrumental) | Not Reported |
| Accuracy | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols based on the methods cited in the table above.
Method 1: LC-MS/MS for 2-Aminobenzothiazole in Human Urine
This method is designed for the sensitive detection of 2-aminobenzothiazole in a complex biological matrix.
-
Sample Preparation:
-
Samples undergo enzymatic deconjugation to release conjugated forms of the analyte.
-
Solid-Phase Extraction (SPE) is then used to isolate and concentrate the analyte from the urine matrix.
-
-
Chromatography:
-
A liquid chromatograph is used to separate the analyte from other components in the sample extract.
-
-
Detection:
-
Detection is performed using a tandem mass spectrometer with electrospray ionization in positive mode (ESI+).
-
Method 2: SPE-LC-HRMS for 2-Aminobenzothiazole in Fish Tissue and Dust
This method is suitable for environmental samples and employs a high-resolution mass spectrometer for accurate mass measurement.
-
Sample Preparation:
-
A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used for the initial extraction from the sample matrix.
-
The extract is then cleaned up using Solid-Phase Extraction (SPE).
-
-
Chromatography:
-
An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) is used for chromatographic separation.
-
The mobile phase consists of a gradient of 0.1% formic acid in water (A) and methanol (B129727) (B).
-
-
Detection:
-
High-resolution mass spectrometry (HRMS) is used for detection.
-
For quantification, the molecular ion [M+H]⁺ at m/z 151.03244 is monitored.
-
Method 3: HPLC-UV for a Novel Aminothiazole Derivative in Analytical Solutions
This method is a more accessible technique suitable for the quantification of the analyte in simpler matrices.
-
Sample Preparation:
-
The analyte is dissolved in an appropriate solvent (e.g., Acetonitrile:Milli-Q® water, 50:50 v/v) to the desired concentration range.
-
Direct injection of the prepared solution is performed.
-
-
Chromatography:
-
A Waters Alliance HPLC system with a UV Detector is used.
-
The data is captured and processed using software such as Empower 3.
-
-
Detection:
-
The analyte is detected by its UV absorbance at a specific wavelength.
-
Specificity is ensured by injecting a diluent blank and confirming the absence of interfering peaks at the analyte's retention time.
-
-
Linearity:
-
Duplicate injections of at least six calibration standard solutions are performed.
-
A calibration curve of detector response versus concentration is plotted, and the coefficient of determination (R²) is calculated.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the context of analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Logical comparison of analytical techniques.
Comparative Docking Analysis of 2-Amino-6-chlorobenzothiazole Derivatives: A Guide for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various 2-Amino-6-chlorobenzothiazole derivatives against several key biological targets implicated in cancer, diabetes, and microbial infections. The data, supported by experimental findings from peer-reviewed studies, offers a valuable resource for the rational design and development of next-generation therapeutic agents.
The 2-aminobenzothiazole (B30445) scaffold, and specifically its 6-chloro substituted variant, is a privileged structure in medicinal chemistry, known for its versatile biological activities.[1] This is attributed to its ability to form various interactions with biological macromolecules.[2] Recent research has focused on the synthesis and evaluation of novel derivatives, with computational docking studies playing a crucial role in predicting their binding affinities and modes of action.[2][3] This guide summarizes key findings from comparative docking studies to aid in the identification of promising lead compounds.
Performance Comparison of this compound Derivatives
The following tables summarize quantitative data from various studies, offering a clear comparison of the efficacy of this compound derivatives against different biological targets.
Table 1: In Silico Docking Performance and In Vitro Biological Activity Against PI3Kγ
This table details the docking scores and biological activity of novel 2-aminobenzothiazole compounds targeting the PI3Kγ enzyme, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
| Data sourced from Salih, O. M., et al. (2024).[4] |
Table 2: Docking Performance Against Aldose Reductase (ALR2) and PPAR-γ
This table presents the binding affinities of 2-aminobenzothiazole derivatives against ALR2 and PPAR-γ, targets relevant to diabetic complications.[6]
| Compound ID | Binding Affinity (ΔG, kcal/mol) for ALR2 | Binding Affinity (ΔG, kcal/mol) for PPAR-γ |
| 8d | -8.39 | -7.77 |
| Data sourced from a 2025 study on preclinical evaluation of 2-aminobenzothiazole derivatives.[6] |
Table 3: In Silico and In Vitro Activity Against Bacterial DNA Gyrase
This table showcases the docking scores and minimum inhibitory concentrations (MIC) of 2-acetamido substituted benzothiazole (B30560) derivatives against bacterial DNA gyrase, a target for antimicrobial agents.[7]
| Compound ID | Dock Score | Antibacterial Activity (MIC, µg/mL) | Target Protein | PDB Code |
| BTC-j | - | S. aureus: 12.5, B. subtilis: 6.25, E. coli: 3.125, P. aeruginosa: 6.25 | DNA gyrase | 3G75 |
| BTC-r | - | Good antimicrobial potential | DNA gyrase | 3G75 |
| Data sourced from a 2024 study on the synthesis and antimicrobial evaluation of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide.[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline a generalized protocol for molecular docking studies based on the cited literature.[4]
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then minimized using a suitable force field (e.g., CHARMm).
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are sketched and converted to 3D structures.
-
Energy minimization of the ligand structures is performed using a force field like CHARMm.[4]
-
-
Binding Site Definition:
-
The active binding site of the target protein is defined, typically based on the location of the co-crystallized ligand in the PDB structure.
-
-
Docking Simulation:
-
A molecular docking program (e.g., Autodock Vina, Molegro Virtual Docker, LibDock) is used to predict the binding conformation and affinity of each derivative within the defined active site.
-
The docking algorithm generates multiple binding poses, which are then scored based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding poses based on the docking scores and binding energies.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
Visualizing the Research Workflow
The following diagrams illustrate the typical workflows and conceptual frameworks discussed in the comparative studies.
Caption: Workflow for comparative docking studies of this compound derivatives.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminobenzothiazole derivatives.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-Amino-6-chlorobenzothiazole-Based Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-amino-6-chlorobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted enzyme inhibitors. This guide provides a comparative analysis of the selectivity of these compounds, focusing on their activity against a panel of key protein kinases implicated in various diseases. The information presented herein is intended to assist researchers in the evaluation and selection of these inhibitors for further investigation.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against a selection of protein kinases. This data provides a snapshot of their potency and selectivity, crucial metrics for the development of targeted therapies.
Table 1: Inhibitory Activity of 2-Aminobenzothiazole (B30445) Derivatives against Various Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| Rilu-2 | Histidine Kinase (P. aeruginosa) | 1.21 | [1] |
| Compound 7 | CK2 | 3.4 | [2] |
| Compound 8i | PI3Kα | 0.00103 | [3] |
| OMS5 | A549 (Lung Cancer Cell Line) | 34.21 | [3] |
| MCF-7 (Breast Cancer Cell Line) | 22.13 | [3] | |
| OMS14 | A549 (Lung Cancer Cell Line) | 61.03 | [3] |
| MCF-7 (Breast Cancer Cell Line) | 28.14 | [3] | |
| PI3Kγ | 65% inhibition @ 100 µM | [3] |
Note: The diversity in targeted enzymes and cell lines highlights the broad therapeutic potential of the 2-aminobenzothiazole scaffold. Direct comparison of IC50 values should be made with caution due to variations in assay conditions between different studies.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of inhibitory activity data, detailed experimental protocols are essential. The following sections outline standardized methodologies for in vitro and cell-based kinase inhibition assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a common method for determining the potency of an inhibitor against a purified enzyme.[4] It measures the amount of ATP remaining after a kinase reaction; lower ATP levels indicate higher kinase activity.[5]
Materials:
-
Purified target kinase
-
Kinase substrate (specific to the target kinase)
-
ATP
-
Test inhibitor (this compound derivative)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well white opaque plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.[6]
-
Reaction Initiation: Start the kinase reaction by adding ATP.[6]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[6]
-
Signal Generation: Add the luminescence-based ATP detection reagent, which stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.[4]
Cell-Based Kinase Inhibition Assay (Cellular Phosphorylation ELISA)
This assay measures the ability of an inhibitor to block the phosphorylation of a target protein within a cellular context, providing a more physiologically relevant measure of efficacy.[7][8]
Materials:
-
Cell line expressing the target kinase and its substrate
-
Cell culture medium and reagents
-
Test inhibitor
-
Lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate protein
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and culture until they reach the desired confluency.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor.[7]
-
Cell Lysis: After a defined incubation period, lyse the cells to release the proteins.[7]
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate to allow the substrate to bind to the capture antibody. c. Wash the plate and add the phospho-specific detection antibody. d. Incubate and wash, then add the HRP-conjugated secondary antibody. e. After another incubation and wash, add the TMB substrate and allow the color to develop. f. Stop the reaction with a stop solution.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition of substrate phosphorylation for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways often targeted by this compound-based inhibitors and a typical experimental workflow.
Caption: A typical workflow for assessing the selectivity of kinase inhibitors.
References
- 1. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Isosteric Replacement of the 2-Amino Group in Benzothiazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole (B30445) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Isosteric replacement of the 2-amino group is a key strategy employed to modulate the physicochemical properties, pharmacokinetic profiles, and target interactions of these derivatives, ultimately aiming to enhance their therapeutic potential. This guide provides a comparative analysis of various isosteric replacements for the 2-amino group in benzothiazoles, with a focus on their impact on anticancer and antimicrobial activities, supported by experimental data.
Comparative Analysis of Biological Activity
The bioisosteric replacement of the 2-amino group in the benzothiazole (B30560) core can significantly influence the resulting compound's biological activity. The following tables summarize the quantitative data for different isosteric replacements and their effects on anticancer and antimicrobial efficacy.
Anticancer Activity
The 2-aminobenzothiazole moiety is a common feature in many potent anticancer agents. Modifications at this position can alter the mechanism of action and cytotoxic potency.
| 2-Substituent (Isostere) | Target/Cell Line | Activity (IC50/GI50 in µM) | Key Observations |
| -NH-Aryl | Breast Cancer (MCF-7) | 2.49 | Substitution with an aryl group can enhance potency.[2] |
| -NH-Heteroaryl | Lung Cancer (A549) | 4.63 | Introduction of a 1,3,4-oxadiazole (B1194373) moiety showed significant activity.[2] |
| -S-Heteroaryl | Multiple Cancer Cell Lines | 0.044 - 4.3 | Pyridinyl-2-amine linked benzothiazole-2-thiol derivatives exhibited potent, broad-spectrum anticancer activity.[3] |
| -Phenyl | Breast Cancer (T47D) | Potent Activity | N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide showed the most potent cytotoxic activity in a series of 2-phenyl benzothiazoles.[4] |
| -CH3 | Monoamine Oxidase B (MAO-B) | < 0.017 (IC50) | 2-Methylbenzothiazole derivatives were found to be potent and selective inhibitors of human MAO-B.[5] |
Antimicrobial Activity
Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties. Isosteric modifications at the 2-position can impact their potency and spectrum of activity against various pathogens.
| 2-Substituent (Isostere) | Microorganism | Activity (MIC in µg/mL) | Key Observations |
| -SH (Mercapto) | Staphylococcus aureus | 3.12 | The free mercapto group appears to be important for activity, as its replacement with an S-Bn moiety led to a considerable loss of antibacterial action.[6] |
| -S-Alkenyl | Candida albicans | 15.6 | Compounds with specific alkenylthio groups at the 2-position showed maximum inhibitory effect.[7] |
| -NH-aryl/heteroaryl | Gram-positive pathogens | Potent Inhibitor | A 5,6-difluorosubstituted benzothiazole with a substituted amino group was a potent inhibitor.[8] |
| -NH-CO-Aryl | Mycobacterium tuberculosis | - | While not a direct isostere of the amino group, acylation of the amino group is a common modification. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are generalized protocols for key experiments cited in the evaluation of 2-substituted benzothiazoles.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.[1]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Isosteric Replacement Workflow
The following diagram illustrates a typical workflow for an isosteric replacement study of the 2-amino group in benzothiazoles.
Caption: A typical workflow for an isosteric replacement study.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-substituted benzothiazoles often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Caption: Key signaling pathways modulated by 2-substituted benzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ut.ac.ir [journals.ut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Amino-6-chlorobenzothiazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Amino-6-chlorobenzothiazole (CAS No. 95-24-9), a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, all handling and disposal operations must be conducted with strict adherence to established safety protocols and in accordance with all applicable federal, state, and local regulations.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 95-24-9 | [1][3] |
| Molecular Formula | C₇H₅ClN₂S | [1][2] |
| Molecular Weight | 184.65 g/mol | [1][2] |
| Melting Point | 199-201 °C | [1] |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][2] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][4]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[4]
-
Respiratory Protection: In situations where dust may be generated, use a dust mask type N95 (US) or a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4]
Work should always be conducted in a well-ventilated area, with an eyewash station and safety shower readily accessible.
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[3][5] Under no circumstances should this chemical be disposed of down the drain.[6]
-
Isolate this compound waste from other chemical waste streams to prevent accidental reactions. This compound is incompatible with strong oxidizing agents.[6]
-
Collect solid this compound waste, including contaminated items such as weighing paper and gloves, in a designated and compatible container.[6]
-
For solid waste, it is recommended to double-bag the materials in heavy-duty plastic bags before placement in the final disposal container.[6]
-
The waste container must be clearly and accurately labeled with the chemical name "this compound" and the appropriate hazard symbols.[6]
-
Ensure all components of the waste are identified on the label.[6]
-
Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[6]
-
The waste container must be kept securely closed at all times, except when adding waste.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Spill Management
-
Minor Spills: In the event of a small spill, ensure the area is well-ventilated. While wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. The affected area should then be thoroughly cleaned.[4][6]
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[6]
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. 2-氨基-6-氯苯并噻唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. geneseo.edu [geneseo.edu]
- 6. benchchem.com [benchchem.com]
Safeguarding Laboratory Personnel: Essential Protocols for Handling 2-Amino-6-chlorobenzothiazole
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for 2-Amino-6-chlorobenzothiazole, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Summary: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with care, utilizing appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound.
| Protection Type | Specific Equipment | Standards & Remarks |
| Eye/Face Protection | Chemical safety goggles or eyeglasses. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemically resistant gloves. | Appropriate protective gloves should be worn to prevent skin exposure.[1][2] |
| Body Protection | Protective clothing/Laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Required when workplace conditions warrant a respirator's use, such as inadequate ventilation or the generation of dust. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1][4] |
Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound from reception to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Minimize dust generation and accumulation during handling.[1]
2. Handling Procedure:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2][5]
3. Storage:
Emergency and First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid. Wash clothing before reuse.[1][2] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1][2] |
Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Accidental Release Measures:
-
For small spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]
-
Clean up spills immediately, using the appropriate protective equipment.[1]
-
Avoid generating dusty conditions and ensure adequate ventilation.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound(95-24-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Chloro-2-benzothiazolamine | C7H5ClN2S | CID 7226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 95-24-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
